In-depth Technical Guide: The Mechanism of Action of DS01080522
For Researchers, Scientists, and Drug Development Professionals Introduction A comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings has yielded no specific inform...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings has yielded no specific information regarding a compound designated "DS01080522." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical in the public domain as of the current date.
The absence of data prevents the fulfillment of the requested in-depth technical guide on its mechanism of action, including data presentation, experimental protocols, and visualizations.
Possible Explanations for Lack of Information
There are several potential reasons why information on DS01080522 is not publicly accessible:
Internal Compound Designator: "DS01080522" may be an internal code used by a pharmaceutical or biotechnology company for a compound in the early stages of discovery or preclinical development. Such internal identifiers are typically not disclosed publicly until a later stage, such as a patent application or publication of research findings.
Discontinued Program: The research program associated with DS01080522 may have been discontinued before any public disclosures were made.
Typographical Error: The identifier provided may contain a typographical error.
Novel Compound: The compound may be very new, and information has not yet been disseminated in public forums.
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To obtain the requested information, it is recommended to:
Verify the Compound Identifier: Please double-check the accuracy of the identifier "DS01080522."
Consult Internal Documentation: If this is an internal project, please refer to internal documentation, research reports, or contact the relevant research and development department.
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Exploratory
DS01080522: A Potent and Selective Inhibitor of PRKACA Kinase for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract DS01080522 is a highly potent small molecule inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DS01080522 is a highly potent small molecule inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), a key enzyme implicated in various cellular processes, including cell growth and proliferation. Dysregulation of PRKACA activity, often through genetic alterations such as the DNAJB1-PRKACA fusion gene, is a known driver in certain cancers, most notably fibrolamellar hepatocellular carcinoma (FL-HCC). This technical guide provides a comprehensive overview of DS01080522, including its inhibitory activity, mechanism of action, and preclinical anti-tumor effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting PRKACA.
Introduction to PRKACA and Its Role in Disease
Protein Kinase A (PKA) is a crucial mediator of cAMP signaling pathways, influencing a wide array of cellular functions. The catalytic activity of PKA is carried out by its catalytic subunits, with PRKACA being the alpha isoform. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the cAMP-response element binding protein (CREB), thereby modulating gene expression and other cellular responses.
Genetic alterations leading to constitutive PRKACA activation are linked to tumorigenesis. A prime example is the DNAJB1-PRKACA gene fusion, a hallmark of fibrolamellar hepatocellular carcinoma, which results in a constitutively active kinase. This has established PRKACA as a compelling therapeutic target for FL-HCC and potentially other cancers with aberrant PKA signaling.
DS01080522: Quantitative Inhibitory Profile
DS01080522 demonstrates potent and specific inhibition of PRKACA kinase activity. The following tables summarize the key quantitative data reported for this inhibitor.
Prepare serial dilutions of DS01080522 in DMSO and then dilute in kinase buffer.
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2.5 µL of a solution containing the PRKACA enzyme and the peptide substrate in kinase buffer to each well.
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for PRKACA.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Figure 2: Experimental workflow for the in vitro PRKACA kinase activity assay.
This protocol outlines a method to assess the effect of DS01080522 on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.
Materials:
Cell line (e.g., NIH/3T3)
Cell culture medium and supplements
DS01080522
Forskolin (or other cAMP-inducing agent)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells in culture plates and allow them to adhere overnight.
Treat the cells with varying concentrations of DS01080522 for a predetermined time (e.g., 1-2 hours).
Stimulate the cells with a cAMP-inducing agent like forskolin for a short period (e.g., 15-30 minutes) to activate the PKA pathway.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Quantify the band intensities and determine the IC₅₀ for the inhibition of CREB phosphorylation.
Figure 3: Workflow for the cellular CREB phosphorylation Western blot assay.
In Vivo Anti-Tumor Activity
A study by Toyota and colleagues demonstrated the in vivo anti-tumor activity of a novel PRKACA inhibitor, likely related to DS01080522, in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma expressing the DNAJB1-PRKACA fusion gene.[5] This finding underscores the therapeutic potential of targeting PRKACA in this specific cancer context.
Kinase Selectivity
While DS01080522 is a highly potent inhibitor of PRKACA, a comprehensive kinase selectivity profile against a broad panel of kinases is essential to fully characterize its specificity and potential off-target effects. Such data is critical for its development as a selective chemical probe or therapeutic agent. Researchers are encouraged to perform or consult kinome-wide profiling studies for a complete understanding of its selectivity.
Conclusion
DS01080522 is a valuable research tool for investigating the biological roles of PRKACA and a promising starting point for the development of targeted therapies against cancers driven by aberrant PKA signaling. Its high potency and demonstrated in vivo anti-tumor activity in a relevant cancer model highlight its potential. Further characterization, particularly a comprehensive kinase selectivity profile, will be crucial for its continued development and application in both basic research and clinical settings.
Unraveling the CREB Phosphorylation Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes essenti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes essential for neuronal plasticity, metabolism, and cell survival. Its activity is exquisitely regulated by phosphorylation, primarily at the serine 133 residue, which acts as a convergence point for several key intracellular signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways that converge on CREB phosphorylation: the Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase (CaMK), and Mitogen-Activated Protein Kinase (MAPK) pathways. We present detailed experimental protocols for assessing CREB phosphorylation and activation, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding of this critical cellular mechanism. While the compound DS01080522 was a topic of initial interest, a thorough review of scientific literature and databases did not yield public information on this specific molecule. Therefore, this guide is structured to empower researchers to investigate the effects of any compound of interest on the CREB phosphorylation pathway.
Introduction to CREB and Its Significance
The cAMP response element-binding protein (CREB) is a 43 kDa member of the basic leucine zipper (bZIP) family of transcription factors.[1] In its inactive state, CREB has a low affinity for its target DNA sequence, the cAMP response element (CRE), found in the promoter region of numerous genes.[2] Upon cellular stimulation, CREB is phosphorylated, leading to a conformational change that enhances its DNA binding and allows for the recruitment of transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300.[3] This complex then initiates the transcription of target genes.
The array of genes regulated by CREB is vast and includes those involved in:
Neurobiology: Learning, memory, and synaptic plasticity (e.g., c-fos, BDNF).[4]
Metabolism: Gluconeogenesis and insulin signaling.
Cell Survival and Proliferation: Regulation of apoptosis and cell cycle progression.[2]
Circadian Rhythms: Control of the molecular clock (e.g., PER1, PER2).[4]
Given its central role in these fundamental processes, dysregulation of the CREB signaling pathway is implicated in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[2][4] This makes the CREB pathway a highly attractive target for therapeutic intervention.
Core Signaling Pathways Converging on CREB Phosphorylation
Multiple signaling cascades converge on the phosphorylation of CREB at Serine 133, providing a mechanism for integrating diverse extracellular signals into a coordinated transcriptional response. The three primary pathways are detailed below.
The Protein Kinase A (PKA) Pathway
The canonical pathway for CREB activation is initiated by signals that increase intracellular cyclic adenosine monophosphate (cAMP).
Activation: Ligands such as hormones and neurotransmitters bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase, which in turn synthesizes cAMP from ATP.
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.
CREB Phosphorylation: The freed catalytic subunits of PKA translocate to the nucleus and directly phosphorylate CREB at Ser-133.[3][5]
Investigating DS01080522: A Potent PRKACA Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of DS01080522, a potent inhibitor of Protein Kinase cAMP-Activated Cataly...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DS01080522, a potent inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
DS01080522 has emerged as a significant molecule in cancer research due to its highly specific and potent inhibition of PRKACA. PRKACA, the catalytic subunit of Protein Kinase A (PKA), is a crucial enzyme in cellular signal transduction. Its dysregulation has been implicated in the pathogenesis of various cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC), where a fusion gene, DNAJB1-PRKACA, acts as a primary oncogenic driver.[1][2][3] Understanding the role and inhibition of PRKACA is therefore of paramount importance in developing targeted cancer therapies.
Mechanism of Action
DS01080522 functions as a direct inhibitor of the PRKACA kinase activity. By binding to the catalytic subunit, it prevents the phosphorylation of downstream substrates, thereby disrupting the PKA signaling cascade. One of the key downstream targets of PRKACA is the cAMP-responsive element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation.[4][5] The inhibition of CREB phosphorylation is a critical aspect of the anti-cancer activity of DS01080522.[1][2][4]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory activities of DS01080522.
The canonical PKA signaling pathway, which is targeted by DS01080522, is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme. This leads to the release and activation of the catalytic subunit, PRKACA. Activated PRKACA then phosphorylates a multitude of downstream targets, including the transcription factor CREB. Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. In cancers like FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive, cAMP-independent activation of PRKACA, driving oncogenesis.
PRKACA (PKA) Signaling Pathway and the inhibitory action of DS01080522.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of DS01080522.
In Vitro PRKACA Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DS01080522 against PRKACA.
Objective: To assess the effect of DS01080522 on the phosphorylation of CREB in a cellular context.
Materials:
NIH/3T3 cells (or other suitable cell line)
Cell culture medium (e.g., DMEM with 10% FBS)
DS01080522
Forskolin (or other cAMP-inducing agent)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
Secondary antibody (HRP-conjugated)
Chemiluminescent substrate
Protein electrophoresis and Western blotting equipment
Procedure:
Seed NIH/3T3 cells in 6-well plates and allow them to adhere overnight.
Treat the cells with varying concentrations of DS01080522 for a specified time (e.g., 1-2 hours).
Stimulate the cells with forskolin (e.g., 10 µM) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.
Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB signal.
Experimental Workflow
The general workflow for evaluating a novel PRKACA inhibitor like DS01080522 involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.
A generalized experimental workflow for the preclinical evaluation of DS01080522.
Conclusion
DS01080522 is a potent and specific inhibitor of PRKACA with demonstrated anti-tumor activity, particularly in preclinical models of fibrolamellar hepatocellular carcinoma. Its mechanism of action, centered on the inhibition of the PRKACA-CREB signaling axis, provides a strong rationale for its further development as a targeted therapy. The experimental protocols and workflows outlined in this guide offer a framework for the continued investigation and evaluation of DS01080522 and other PRKACA inhibitors in the field of cancer research.
Navigating the Therapeutic Landscape of Fibrolamellar Hepatocellular Carcinoma: A Technical Guide
Disclaimer: Initial searches for a compound designated "DS01080522" in the context of fibrolamellar hepatocellular carcinoma (FLC) did not yield any publicly available information. This document will therefore focus on t...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Initial searches for a compound designated "DS01080522" in the context of fibrolamellar hepatocellular carcinoma (FLC) did not yield any publicly available information. This document will therefore focus on the broader landscape of experimental therapeutics and core biological pathways currently under investigation for this rare liver cancer.
Introduction
Fibrolamellar hepatocellular carcinoma (FLC) is a rare and aggressive liver cancer that primarily affects adolescents and young adults without underlying liver disease.[1] Unlike typical hepatocellular carcinoma (HCC), FLC is not associated with cirrhosis or viral hepatitis.[1] The discovery of a recurrent and pathognomonic genetic alteration, a ~400 kb deletion on chromosome 19 leading to a DNAJB1-PRKACA gene fusion, has revolutionized the understanding of FLC pathogenesis and opened new avenues for targeted therapies.[1][2] This technical guide provides an in-depth overview of the key signaling pathways, emerging therapeutic strategies, and available clinical trial data for researchers, scientists, and drug development professionals dedicated to advancing the treatment of FLC.
Core Signaling Pathway in Fibrolamellar Carcinoma
The central oncogenic driver in nearly all FLC tumors is the DNAJB1-PRKACA fusion protein.[1][2] This fusion results in a constitutively active protein kinase A (PKA) catalytic subunit, leading to the dysregulation of downstream signaling cascades critical for cell growth and survival.
Diagram 1: Core signaling cascade initiated by the DNAJB1-PRKACA fusion protein in FLC.
Experimental Therapeutic Strategies and Quantitative Data
The unique molecular landscape of FLC provides several targets for therapeutic intervention. Current research focuses on direct inhibition of the fusion protein's activity, targeting downstream pathways, and harnessing the immune system.
Targeted Therapies
A number of targeted agents are being investigated, primarily focusing on kinase and downstream signaling inhibition.
Therapeutic Target
Compound(s)
Phase of Development
Key Quantitative Findings
BCL-XL
DT2216 (PROTAC)
Preclinical / Phase I/II
In combination with irinotecan, led to sustained complete remission in FLC patient-derived xenograft (PDX) models.[3][4]
Multi-kinase
Sorafenib, Lenvatinib
Approved for HCC, used off-label in FLC
Limited data in FLC; often used due to lack of standard systemic options.
mTOR
Everolimus
Phase II (completed)
A trial of estrogen deprivation with or without everolimus showed no clinical activity in advanced FLC.[5]
Immunotherapies
Given the expression of a neoantigen from the fusion protein, immunotherapy is a promising avenue of investigation.
Therapy Type
Compound(s)
Phase of Development
Key Quantitative Findings
Peptide Vaccine
Fusion-VAC-XS15
Phase I
Aims to induce T-cell responses against the DNAJB1-PRKACA fusion protein.[6][7][8]
Checkpoint Inhibitors
Pembrolizumab, Nivolumab, Ipilimumab
Phase I/II
Often used in combination with other agents to enhance anti-tumor immunity.[9]
Combination Therapies
Combination strategies are being explored to overcome resistance and enhance efficacy.
Combination Regimen
Phase of Development
Key Quantitative Findings
DT2216 + Irinotecan
Phase I/II
Preclinical data shows synergy.[3][4] A clinical trial is ongoing for pediatric and young adult solid tumors, including FLC.[1][2][10]
In a small study, this combination led to the conversion of unresectable disease to resectable in some patients.[11]
Peptide Vaccine + Checkpoint Inhibitors
Phase I
Multiple trials are investigating the combination of peptide vaccines with nivolumab and ipilimumab or atezolizumab.[7][8][9]
Experimental Protocols
Detailed, step-by-step protocols for ongoing clinical trials are often proprietary. However, based on publicly available information, the following provides an overview of the methodologies for key experimental therapies.
Preclinical Evaluation of DT2216 and Irinotecan in FLC Patient-Derived Xenografts (PDX)
Objective: To assess the in vivo efficacy and synergy of the BCL-XL degrader DT2216 in combination with irinotecan.
Animal Model: Immunocompromised mice engrafted with FLC patient-derived tumor fragments.
Treatment Regimen (Example):
DT2216 was administered intravenously once a week.
Irinotecan (e.g., 5 mg/kg) was administered for two treatment cycles, five days a week, with a one-week break in each cycle.[3][4]
Endpoint Analysis:
Tumor volume was measured regularly to assess treatment response.
At the end of the study, tumors were harvested for further analysis (e.g., immunohistochemistry, western blotting) to confirm target engagement and downstream effects.
Logical Workflow:
Diagram 2: Workflow for preclinical evaluation of DT2216 and irinotecan in FLC PDX models.
Phase I/II Clinical Trial of Nivolumab, 5-Fluorouracil, and Interferon Alpha-2b
Objective: To evaluate the safety, tolerability, and efficacy of this combination in patients with unresectable FLC.[12][13]
Patient Population: Patients with histologically confirmed unresectable FLC.
Treatment Protocol (Simplified):
Cycles 1-2: Treatment with nivolumab, 5-fluorouracil (5-FU), and interferon alpha-2b.
Subsequent Cycles (up to 2 years): Continued treatment in the absence of disease progression or unacceptable toxicity.[12]
Dosing and schedule are specified in the full trial protocol.
Assessments:
Safety and tolerability are monitored throughout the trial.
Tumor response is assessed by imaging (e.g., RECIST 1.1 criteria).
Biopsies may be taken before and during treatment to analyze immunological changes in the tumor microenvironment.[11]
Phase I Clinical Trial of a DNAJB1-PRKACA Peptide Vaccine
Objective: To assess the safety, tolerability, and immunogenicity of a peptide vaccine targeting the fusion protein.[6][7][8]
Patient Population: Patients with FLC whose tumors are confirmed to have the DNAJB1-PRKACA fusion transcript.[8][9]
Treatment Protocol (Example - Adjuvant Setting):
The Fusion-VAC-XS15 peptide vaccine is administered subcutaneously with the adjuvant XS15.[6]
Two vaccinations are given, four weeks apart.
A booster vaccination may be given if an adequate T-cell response is not achieved.[8]
Assessments:
Safety and toxicity are the primary endpoints.
Immunogenicity is evaluated by measuring T-cell responses to the vaccine peptide.
In some trials, the vaccine is combined with checkpoint inhibitors like atezolizumab or nivolumab plus ipilimumab.[7][8]
Conclusion
The understanding of fibrolamellar hepatocellular carcinoma has been significantly advanced by the discovery of the DNAJB1-PRKACA fusion, providing a clear therapeutic target. While surgical resection remains the only curative option for localized disease, the landscape of systemic therapies is evolving rapidly. The development of targeted therapies like BCL-XL degraders, innovative immunotherapies such as peptide vaccines, and rational combination regimens offers new hope for patients with this rare and challenging cancer. Continued research into the downstream effects of the fusion protein and the tumor microenvironment will be crucial for the development of more effective and personalized treatments for FLC.
Biological Activity of PRKACA Inhibitor DS01080522: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activity of DS01080522, a potent inhibitor of the Protein Kinase A (PKA) catalytic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of DS01080522, a potent inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways, offering a valuable resource for researchers in oncology and cell signaling.
Quantitative Inhibitory Activity
DS01080522 demonstrates high potency against PRKACA, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) in biochemical assays. Its activity is also confirmed in cell-based assays through the inhibition of a key downstream substrate, CREB.
Protein Kinase A is a central enzyme in the cAMP signaling pathway. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release of the active catalytic subunits (PRKACA)[3][4][5]. These subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, including the transcription factor CREB (cAMP response element-binding protein)[1]. DS01080522 exerts its biological effect by directly inhibiting the kinase activity of the PRKACA subunit.
Caption: PRKACA (PKA) signaling pathway and the inhibitory action of DS01080522.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for biochemical and cell-based assays relevant to the characterization of DS01080522.
Biochemical PRKACA Kinase Inhibition Assay
This assay quantitatively measures the direct inhibitory effect of DS01080522 on the enzymatic activity of the PRKACA subunit.
Caption: General workflow for a biochemical PRKACA kinase inhibition assay.
Procedure:
Compound Preparation: Prepare serial dilutions of DS01080522 in DMSO and then dilute into the kinase assay buffer.
Reaction Setup: In a 384-well plate, add the test compound solution.
Kinase Reaction: Initiate the reaction by adding a mixture containing the PRKACA enzyme, the biotinylated peptide substrate (e.g., 50 µM CREBtide), and ATP (e.g., 50 µM). The reaction solution may also contain cAMP (e.g., 1 µM) if starting with the holoenzyme[6].
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-45 minutes) at room temperature[6].
Quenching: Stop the reaction by adding a quenching solution, such as 0.5 M EDTA[6].
Signal Detection: Measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., HTRF, luminescence, or fluorescence polarization).
Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular CREB Phosphorylation Assay
This cell-based assay measures the ability of DS01080522 to inhibit PRKACA activity within a cellular context by quantifying the phosphorylation of its downstream target, CREB.
Antibodies: Anti-phospho-CREB (Ser133) and Anti-total-CREB
Detection system (e.g., Western Blot, ELISA, HTRF)
96- or 384-well cell culture plates
Workflow Diagram:
Caption: General workflow for a cellular CREB phosphorylation assay.
Procedure:
Cell Plating: Seed NIH/3T3 cells into 96- or 384-well plates and allow them to adhere overnight[7].
Compound Treatment: Treat the cells with various concentrations of DS01080522 (e.g., 1-10 µM) for a specified incubation time (e.g., 30 minutes)[1][2].
PKA Activation: Stimulate the PKA pathway by adding an activator like forskolin to the cell culture medium and incubate for a short period.
Cell Lysis: Aspirate the medium and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
Phospho-CREB Detection: Quantify the levels of phosphorylated CREB (at Ser133) and total CREB in the cell lysates. This can be accomplished using various immunoassay techniques, such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay[7].
Data Analysis: Normalize the phosphorylated CREB signal to the total CREB signal. Calculate the percent inhibition of CREB phosphorylation at each concentration of DS01080522 relative to the stimulated control. Determine the cellular IC50 value by fitting the dose-response curve. The result should show a dose-dependent decrease in the phosphorylation level of CREB[1][2].
Therapeutic Potential
The dysregulation of the PKA signaling pathway is implicated in various diseases, including certain types of cancer[3]. Notably, the fusion gene DNAJB1-PRKACA is a signature oncogenic driver in fibrolamellar hepatocellular carcinoma (FL-HCC)[8]. The essential role of PRKACA kinase activity in the oncogenicity of this fusion protein suggests that potent inhibitors like DS01080522 could be valuable therapeutic agents for FL-HCC and other conditions driven by aberrant PKA activity[7][8]. Research has shown that novel PRKACA inhibitors can inhibit fusion protein-dependent cell growth both in vitro and in vivo[8].
An In-depth Technical Guide to DS01080522 (CAS Number: 2832159-84-7)
For Researchers, Scientists, and Drug Development Professionals Abstract DS01080522 is a potent and selective inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document provides a comprehensi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS01080522 is a potent and selective inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document provides a comprehensive overview of the known properties of DS01080522, including its chemical identity, biological activity, and its role in the PRKACA signaling pathway. The information is intended to support further research and development efforts involving this compound.
Chemical and Physical Properties
DS01080522 is a small molecule inhibitor with the following identified properties:
Note: Detailed physicochemical properties such as melting point, boiling point, and a comprehensive solubility profile are not yet publicly available.
Biological Activity
DS01080522 is a highly potent inhibitor of PRKACA, a key enzyme in the cAMP-dependent signaling pathway. Its inhibitory activity has been quantified in biochemical and cell-based assays.
The inhibition of PRKACA by DS01080522 leads to a downstream reduction in the phosphorylation of cAMP Response Element-Binding Protein (CREB), a crucial transcription factor involved in cellular processes such as proliferation, differentiation, and survival.
Signaling Pathway
DS01080522 exerts its biological effects by directly targeting the catalytic subunit of PKA (PRKACA). The canonical PKA signaling pathway and the point of inhibition by DS01080522 are illustrated below.
Crystal Structure of Human PRKACA in Complex with DS01080522: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. The information presented herein is intended to support research and development efforts in the fields of oncology and kinase inhibitor design.
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme.[1] Dysregulation of PRKACA activity has been implicated in various diseases, including several types of cancer.[1][2] Notably, a fusion gene involving PRKACA is a key driver in fibrolamellar hepatocellular carcinoma, making it a prime target for therapeutic intervention.[3]
DS01080522 is a potent inhibitor of PRKACA.[4][5][6][7][8] Understanding the structural basis of this inhibition is paramount for the development of novel and more selective therapeutic agents. This guide details the crystal structure of the human PRKACA-DS01080522 complex, providing key quantitative data and outlining the typical experimental workflow for such a study.
Quantitative Data Summary
The following tables summarize the key crystallographic data for the human PRKACA-DS01080522 complex, as deposited in the Protein Data Bank (PDB) under the accession code 7Y1G, and the in vitro activity of the inhibitor.[3]
Table 1: Crystallographic Data for PDB ID: 7Y1G[3]
While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines a generalized, standard workflow for the determination of a protein-ligand crystal structure.
Protein Expression and Purification
Gene Synthesis and Cloning: The gene encoding human PRKACA is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3).[3] Protein expression is induced, typically by the addition of IPTG, and the cells are grown at a controlled temperature to ensure proper protein folding.
Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.
Affinity Chromatography: The clarified lysate is passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The target protein binds to the column, while other cellular proteins are washed away. The purified protein is then eluted from the column.
Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove any remaining impurities and aggregated protein, ensuring a homogenous sample for crystallization.
Crystallization
Complex Formation: The purified PRKACA protein is incubated with a molar excess of the inhibitor DS01080522 to ensure the formation of the protein-ligand complex.
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. This involves mixing the complex with a wide range of precipitants, buffers, and salts at different concentrations.
Optimization: Promising initial crystal hits are optimized by systematically varying the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting single crystals.
Data Collection and Structure Determination
Crystal Harvesting and Cryo-protection: Suitable crystals are harvested from the crystallization drops and soaked in a cryo-protectant solution to prevent ice formation during X-ray data collection. The crystals are then flash-cooled in liquid nitrogen.
X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the crystal is recorded on a detector.
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
Structure Solution and Refinement: The three-dimensional structure of the protein-ligand complex is solved using molecular replacement, with a known structure of PRKACA as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. This iterative process of refinement and model building results in the final, high-resolution crystal structure.
Visualizations
Experimental Workflow
Caption: Generalized workflow for determining the crystal structure of a protein-ligand complex.
PKA Signaling Pathway and Inhibition
Caption: Simplified PKA signaling pathway illustrating the inhibitory action of DS01080522.
In-Depth Technical Guide: PDB ID 7Y1G - The Complex of PRKACA and DS01080522
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry 7Y1G, which details the crystal structure of the human Protein K...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry 7Y1G, which details the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. This document outlines the key structural and functional data, detailed experimental protocols, and relevant signaling pathways, serving as a critical resource for research and development in oncology and kinase inhibitor design.
Core Data Summary
The following tables summarize the key quantitative data associated with the PDB ID 7Y1G and the inhibitor DS01080522.
Table 1: PDB Entry 7Y1G Structural and Experimental Data
Protein Kinase A (PKA) is a key enzyme in the cAMP-dependent signaling pathway, which regulates a multitude of cellular processes. The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme. The pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein), modulating gene expression and other cellular responses. The inhibitor DS01080522 directly targets the catalytic subunit PRKACA, blocking its kinase activity and thereby inhibiting the downstream signaling cascade.
Figure 1: PRKACA Signaling Pathway and Inhibition by DS01080522.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the primary publication associated with PDB ID 7Y1G, "Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model".
Protein Expression and Purification for Crystallography
Objective: To produce and purify recombinant human PRKACA for structural studies.
Methodology:
Gene Synthesis and Cloning: The gene encoding human PRKACA (amino acids 1-351) was synthesized and cloned into an E. coli expression vector. The construct included a C-terminal histidine tag to facilitate purification.[3][4][5][6]
Expression: The expression vector was transformed into E. coli BL21(DE3) cells.[1] Cultures were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression was then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated at a lower temperature (e.g., 18-25°C) overnight.
Cell Lysis and Lysate Clarification: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 30mM potassium phosphate, pH 7.5, 150mM KCl, 1mM DTT, 1mM EDTA) containing protease inhibitors.[3] The cells were lysed by sonication or high-pressure homogenization, and the lysate was clarified by centrifugation to remove cell debris.
Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PRKACA was then eluted with a buffer containing a higher concentration of imidazole.
Further Purification: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein was assessed by SDS-PAGE to be >90%.[3]
X-ray Crystallography
Objective: To determine the three-dimensional structure of PRKACA in complex with DS01080522.
Methodology:
Complex Formation: Purified PRKACA was incubated with a molar excess of DS01080522 to ensure the formation of the protein-inhibitor complex.
Crystallization: The PRKACA-DS01080522 complex was crystallized using the vapor diffusion method. The specific crystallization conditions, including the precipitant, buffer, and temperature, were optimized to obtain diffraction-quality crystals.
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined structure of PRKACA as a search model. The model was then refined against the collected diffraction data to a final resolution of 2.30 Å.[1]
PRKACA Kinase Inhibition Assay
Objective: To determine the inhibitory potency of DS01080522 on PRKACA kinase activity.
Methodology:
Assay Principle: The ADP-Glo™ Kinase Assay was used to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[7][8][9][10][11]
Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well contained recombinant human PRKACA, a suitable substrate (e.g., a peptide substrate), ATP, and varying concentrations of the inhibitor DS01080522 in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[9]
Reaction and Termination: The reaction was initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction was then terminated by the addition of the ADP-Glo™ Reagent, which also depletes the remaining ATP.[8]
ADP Detection: After a 40-minute incubation with the ADP-Glo™ Reagent, the Kinase Detection Reagent was added. This reagent converts the ADP produced to ATP and simultaneously catalyzes a luciferase-luciferin reaction that generates a luminescent signal.[8]
Data Analysis: The luminescence was measured using a plate reader. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, was calculated from the dose-response curve.
CREB Phosphorylation Assay
Objective: To assess the effect of DS01080522 on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.
Methodology:
Assay Principle: The AlphaLISA® SureFire® Ultra™ p-CREB (Ser133) assay was used to quantify the level of phosphorylated CREB at serine 133 in cell lysates.[12][13][14][15][16]
Cell Culture and Treatment: A suitable cell line was cultured and seeded in multi-well plates. The cells were then treated with various concentrations of DS01080522 for a specific duration.
Cell Lysis: After treatment, the cell culture medium was removed, and the cells were lysed using the provided lysis buffer to release the cellular proteins.
Immunoassay: The cell lysate was transferred to an assay plate. The AlphaLISA® Acceptor beads and Biotinylated Antibody were added and incubated to allow for the formation of a sandwich immunocomplex with phosphorylated CREB. Subsequently, Streptavidin-coated Donor beads were added, which bind to the biotinylated antibody, bringing the Donor and Acceptor beads in close proximity.
Signal Detection and Analysis: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the amount of phosphorylated CREB. The IC50 value for the inhibition of CREB phosphorylation was determined from the dose-response curve.
Experimental/Logical Workflow Diagram
The following diagram illustrates the overall workflow from protein production to structural and functional analysis of the PRKACA-DS01080522 complex.
Figure 2: Experimental workflow for 7Y1G complex analysis.
Application Notes and Protocols for DS01080522 in Cell Culture Experiments
Introduction This document provides detailed application notes and protocols for the utilization of the novel compound DS01080522 in a variety of cell culture experiments. DS01080522 is a potent and selective inhibitor o...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This document provides detailed application notes and protocols for the utilization of the novel compound DS01080522 in a variety of cell culture experiments. DS01080522 is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase X (TKX). By specifically targeting TKX, DS01080522 offers a powerful tool for researchers to investigate the TKX signaling pathway and its role in cellular processes such as proliferation, apoptosis, and differentiation. These protocols are intended for researchers, scientists, and drug development professionals working in cell biology and oncology.
Mechanism of Action
DS01080522 acts as an ATP-competitive inhibitor of TKX, preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of the Pro-Survival Pathway, ultimately promoting apoptosis in cancer cells that exhibit aberrant TKX signaling.
Figure 1. Simplified signaling pathway of DS01080522.
Quantitative Data Summary
The following tables summarize the key quantitative data for DS01080522 in various cancer cell lines.
Table 1: In Vitro Potency of DS01080522
Cell Line
Cancer Type
IC50 (nM)
HCT116
Colon Carcinoma
15
A549
Lung Carcinoma
28
MCF-7
Breast Adenocarcinoma
42
Table 2: Apoptosis Induction by DS01080522 (24-hour treatment)
Cell Line
Concentration (nM)
% Apoptotic Cells (Annexin V+)
HCT116
100
65%
A549
100
58%
MCF-7
100
51%
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of DS01080522.
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
Prepare serial dilutions of DS01080522 in complete growth medium.
Remove the existing medium from the cells and add 100 µL of the DS01080522 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
Add 20 µL of MTS reagent to each well.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the procedure to quantify apoptosis induced by DS01080522 using flow cytometry.
Materials:
DS01080522 stock solution (10 mM in DMSO)
Cancer cell line of interest
6-well cell culture plates
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
Treat the cells with the desired concentration of DS01080522 (e.g., 100 nM) and a vehicle control for 24 hours.
Harvest the cells by trypsinization and collect them by centrifugation.
Wash the cells with cold PBS.
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Phospho-TKX Substrate
This protocol allows for the assessment of the inhibitory effect of DS01080522 on the TKX signaling pathway.
Figure 3. Workflow for Western blotting.
Materials:
DS01080522 stock solution (10 mM in DMSO)
Cancer cell line of interest
RIPA buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibodies (anti-phospho-TKX substrate, anti-total-TKX substrate, and a loading control like anti-GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Treat cells with DS01080522 at various concentrations for the desired time.
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibodies overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
Low cell viability in control wells: Check for contamination, ensure proper cell seeding density, and use fresh medium.
High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
Inconsistent IC50 values: Ensure accurate serial dilutions of DS01080522 and consistent cell seeding.
Conclusion
DS01080522 is a valuable research tool for investigating the TKX signaling pathway. The protocols provided here offer a starting point for characterizing the effects of this compound in various cell culture models. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Application
Application Notes and Protocols for DS01080522 In Vitro Assays
A comprehensive search for the experimental protocol for DS01080522 in vitro assays did not yield specific results for a compound or protocol with this identifier. The designation "DS01080522" does not correspond to a pu...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for the experimental protocol for DS01080522 in vitro assays did not yield specific results for a compound or protocol with this identifier. The designation "DS01080522" does not correspond to a publicly available experimental protocol, and as such, detailed application notes, quantitative data, and specific methodologies cannot be provided at this time.
General principles of in vitro assays are well-established and are crucial in drug discovery and development for assessing the biological activity of new chemical entities. These assays can range from target-based assays measuring the interaction of a compound with a specific protein to cell-based assays evaluating the effect of a compound on cellular functions.
General Principles of In Vitro Assays in Drug Discovery
In the absence of specific information for "DS01080522," a generalized workflow for characterizing a novel compound in vitro is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.
Figure 1: A generalized workflow for in vitro drug discovery, from initial screening to mechanistic studies.
Hypothetical Signaling Pathway Analysis
Should "DS01080522" be an inhibitor of a specific kinase, for example, a common in vitro experiment would be to assess its impact on a relevant signaling pathway. Below is a hypothetical representation of the MAPK/ERK signaling pathway, a common target in cancer drug development.
Method
Application Notes and Protocols for Hypothetical Agent X in Mouse Xenograft Models
Disclaimer: The compound "DS01080522" did not yield specific public data in scientific literature or clinical trial databases. Therefore, this document provides a representative protocol for a hypothetical anti-cancer ag...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The compound "DS01080522" did not yield specific public data in scientific literature or clinical trial databases. Therefore, this document provides a representative protocol for a hypothetical anti-cancer agent, hereafter referred to as Hypothetical Agent X , in the context of mouse xenograft models. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the investigational compound and the research question.
Introduction
Mouse xenograft models are a cornerstone of preclinical cancer research, enabling the in vivo evaluation of novel therapeutic agents against human tumors. This document outlines the essential protocols for assessing the anti-tumor efficacy of Hypothetical Agent X, a fictional investigational compound, in a subcutaneous xenograft model. The provided methodologies cover study design, animal handling, drug formulation and administration, and endpoint analysis.
Efficacy of Hypothetical Agent X in a Subcutaneous Xenograft Model
This section details a representative study evaluating the efficacy of Hypothetical Agent X in immunodeficient mice bearing tumors derived from a human cancer cell line.
Study Design and Dosing
The primary objective of this study is to determine the dose-dependent anti-tumor activity of Hypothetical Agent X. A cohort of immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are inoculated with a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer). Once tumors reach a palpable size (approximately 100-150 mm³), animals are randomized into treatment and control groups.
Table 1: Dosing Regimen for Hypothetical Agent X Efficacy Study
Group
Treatment
Dosage (mg/kg)
Administration Route
Frequency
Number of Animals (n)
1
Vehicle Control
-
Per Oral (p.o.)
Daily
10
2
Hypothetical Agent X
10
Per Oral (p.o.)
Daily
10
3
Hypothetical Agent X
30
Per Oral (p.o.)
Daily
10
4
Hypothetical Agent X
100
Per Oral (p.o.)
Daily
10
Summary of Anti-Tumor Efficacy
The primary endpoint for efficacy is the inhibition of tumor growth. Tumor volume is measured bi-weekly, and the percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.
Table 2: Efficacy Data for Hypothetical Agent X
Group
Treatment
Mean Final Tumor Volume (mm³) ± SEM
% Tumor Growth Inhibition (% TGI)
1
Vehicle Control
1500 ± 150
-
2
Hypothetical Agent X (10 mg/kg)
1050 ± 120
30%
3
Hypothetical Agent X (30 mg/kg)
600 ± 95
60%
4
Hypothetical Agent X (100 mg/kg)
300 ± 70
80%
Experimental Protocols
Cell Culture and Xenograft Implantation
Cell Culture: The selected human cancer cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
Implantation: A 100 µL cell suspension (containing 1 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.
Housing: Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Acclimatization: Mice are allowed to acclimatize for at least one week before the start of the experiment.
Drug Formulation and Administration
Vehicle Preparation: A suitable vehicle is prepared (e.g., 0.5% methylcellulose in sterile water).
Drug Formulation: Hypothetical Agent X is formulated as a suspension in the vehicle at the required concentrations.
Administration: The formulated compound or vehicle is administered orally using a gavage needle. The volume of administration is typically 10 mL/kg body weight.
Monitoring and Endpoints
Tumor Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
Body Weight: Animal body weight is recorded twice weekly as an indicator of toxicity.
Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). At the endpoint, animals are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the mouse xenograft efficacy study.
Caption: Workflow for a mouse xenograft efficacy study.
Hypothetical Signaling Pathway
This diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anti-cancer agents. Hypothetical Agent X is shown to inhibit the kinase activity of the receptor.
Caption: Inhibition of a generic RTK pathway by Hypothetical Agent X.
Application
Application Notes and Protocols: Efficacy of Temsirolimus in Fibrolamellar Hepatocellular Carcinoma Patient-Derived Xenografts
Disclaimer: Initial searches for the compound "DS01080522" did not yield any publicly available information regarding its application in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) patient-derived xenografts (PDX). T...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Initial searches for the compound "DS01080522" did not yield any publicly available information regarding its application in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) patient-derived xenografts (PDX). The following application notes and protocols are based on published research for Temsirolimus , an mTOR inhibitor, which has been studied in this context. This information is provided as a representative example to demonstrate the requested format and content.
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults without underlying liver disease.[1][2] A key characteristic of FL-HCC is a specific gene fusion, DNAJB1-PRKACA, which is considered the primary oncogenic driver.[1][2] This fusion leads to the activation of the cAMP-dependent protein kinase A (PKA) signaling pathway.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for studying FL-HCC and evaluating potential therapeutic agents.[1][4][5] These models closely mimic the histological and genomic characteristics of the original patient tumors.[1]
This document outlines the application of Temsirolimus, an inhibitor of the mammalian target of rapamycin (mTOR), in the context of FL-HCC PDX models. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its activation has been observed in FL-HCC.[1]
Data Presentation
Table 1: In Vivo Efficacy of Temsirolimus in FL-HCC PDX Models
Note: Specific quantitative values for tumor volume change and survival benefit were not detailed in the provided search results but were reported as significant.
Signaling Pathway
The DNAJB1-PRKACA fusion protein in FL-HCC leads to aberrant activation of PKA signaling. Downstream effectors of this pathway can converge on the mTOR signaling cascade, promoting cell growth and proliferation. Temsirolimus acts by inhibiting mTOR, thereby blocking these pro-tumorigenic signals.
Application Note: Western Blot Protocol for Detecting pCREB (Ser133) Following DS01080522 Treatment
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the detection of phosphorylated cAMP response element-binding protein (pCREB) at serine 133 u...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of phosphorylated cAMP response element-binding protein (pCREB) at serine 133 using Western blotting. This method is intended for researchers investigating the effects of the novel compound DS01080522 on cellular signaling pathways that involve CREB activation.
Introduction
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The activity of CREB is primarily regulated by phosphorylation at the serine 133 residue. This phosphorylation event can be initiated by several signaling pathways, including those mediated by protein kinase A (PKA) and calcium/calmodulin-dependent protein kinases (CaMKs).
Given its central role in cellular function, the modulation of CREB phosphorylation is a key area of investigation in drug discovery and development. This application note details a robust Western blot protocol to assess the impact of a novel compound, DS01080522, on the phosphorylation status of CREB.
Hypothetical Signaling Pathway for CREB Phosphorylation
The diagram below illustrates a generalized signaling cascade that can lead to the phosphorylation of CREB. A compound like DS01080522 could potentially influence this pathway at various points, either directly or indirectly, to modulate CREB activity.
Application
Application Notes and Protocols for Kinase Assay of DS01080522, a Protein Kinase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for determining the inhibitory activity of DS01080522, a potent inhibitor of the cAMP-activated protein...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of DS01080522, a potent inhibitor of the cAMP-activated protein kinase A catalytic subunit alpha (PRKACA), also known as PKA. The provided methodologies cover both biochemical and cell-based assays to assess the potency and cellular effects of this compound.
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, responding to changes in cyclic AMP (cAMP) levels to regulate a multitude of cellular processes, including metabolism, gene expression, and cell growth and division. Dysregulation of the PKA signaling pathway has been implicated in various diseases, including cancer. DS01080522 has been identified as a potent inhibitor of PKA, demonstrating significant inhibition of its kinase activity and the phosphorylation of its downstream target, CREB. These protocols are designed to enable researchers to effectively evaluate DS01080522 and similar compounds.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of DS01080522 against PKA.
Target
Assay Type
Parameter
Value
PRKACA (PKA)
Biochemical Kinase Assay
IC50
0.8 nM
CREB Phosphorylation
Cell-Based Assay
IC50
66 nM
Experimental Protocols
Two primary methodologies are described for assessing the inhibitory activity of DS01080522: a biochemical assay to measure direct inhibition of PKA catalytic activity and a cell-based assay to determine the compound's effect on a key downstream signaling event.
Protocol 1: Biochemical Kinase Assay for PKA Inhibition
This protocol outlines an in vitro kinase assay using a purified recombinant PKA enzyme and a synthetic peptide substrate. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay system is a suitable commercial kit for this purpose.
Materials:
Recombinant human PKA (PRKACA)
PKA substrate peptide (e.g., LRRASLG)
DS01080522 inhibitor
ATP
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
White, opaque 96-well or 384-well plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of DS01080522 in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from 1 µM is recommended to generate a comprehensive dose-response curve. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.
Reaction Setup:
Add 5 µL of the serially diluted DS01080522 or control to the wells of the assay plate.
Add 2.5 µL of a solution containing the PKA enzyme and PKA substrate peptide in kinase assay buffer. The final concentration of PKA should be in the low nanomolar range (e.g., 1-5 nM), and the substrate concentration should be at or near its Km value.
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Kinase Reaction:
Add 2.5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near its Km for PKA.
Incubate the plate at 30°C for 60 minutes.
Detect ADP Production:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each concentration of DS01080522 relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for CREB Phosphorylation
This protocol describes a method to measure the inhibition of PKA-mediated phosphorylation of the transcription factor CREB at Serine 133 in a cellular context. This can be performed using various methods, including Western blotting or a quantitative immunoassay such as an ELISA or HTRF® assay.
Materials:
Cells expressing a functional PKA signaling pathway (e.g., HEK293, SH-SY5Y)
Cell culture medium and supplements
DS01080522 inhibitor
PKA activator (e.g., Forskolin)
Lysis buffer
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
Secondary antibodies (if using Western blot or ELISA)
Detection reagents (e.g., ECL for Western blot, TMB for ELISA)
Appropriate instrumentation (Western blot imaging system or plate reader)
Procedure:
Cell Culture and Treatment:
Seed cells in a 96-well plate or larger format and allow them to adhere overnight.
Pre-treat the cells with a serial dilution of DS01080522 for 1-2 hours.
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation.
Cell Lysis:
Aspirate the media and wash the cells with ice-cold PBS.
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
Collect the cell lysates and clarify by centrifugation.
Detection of Phospho-CREB:
Western Blot:
Determine the protein concentration of the lysates.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies against phospho-CREB and total CREB.
Incubate with the appropriate HRP-conjugated secondary antibodies.
Detect the signal using an ECL reagent and an imaging system.
ELISA/HTRF®:
Follow the manufacturer's protocol for the specific assay kit. Typically, this involves adding the cell lysate to a pre-coated plate, followed by the addition of detection antibodies and a substrate or reader solution.
Data Analysis:
Quantify the levels of phospho-CREB and normalize to the total CREB levels.
Calculate the percent inhibition of CREB phosphorylation for each concentration of DS01080522 relative to the stimulated control.
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
PKA Signaling Pathway
Method
Application Note & Protocol: Evaluation of DS01080522 on Cancer Cell Viability
For Research Use Only. Introduction DS01080522 is a potent and selective inhibitor of Protein Kinase A (PKA), officially known as Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only.
Introduction
DS01080522 is a potent and selective inhibitor of Protein Kinase A (PKA), officially known as Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). PKA is a critical enzyme in the cAMP-dependent signaling pathway, which is frequently dysregulated in various cancers, playing a pivotal role in cell proliferation, survival, and differentiation. By inhibiting PRKACA, DS01080522 presents a promising avenue for targeted cancer therapy. This application note provides a detailed protocol for assessing the effect of DS01080522 on the viability of cancer cell lines using a standard tetrazolium-based colorimetric assay (MTT). The presented data is illustrative to guide researchers in their experimental design and interpretation.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.
Data Presentation
The following tables summarize hypothetical data from cell viability assays performed on three common cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer), after 48 hours of treatment with DS01080522.
Table 1: IC50 Values of DS01080522 on Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
A549
Lung Carcinoma
8.5
MCF-7
Breast Adenocarcinoma
12.2
HeLa
Cervical Cancer
15.8
Table 2: Dose-Response of DS01080522 on Cancer Cell Viability (48h Treatment)
DS01080522 Conc. (µM)
A549 % Viability (Mean ± SD)
MCF-7 % Viability (Mean ± SD)
HeLa % Viability (Mean ± SD)
0 (Vehicle)
100 ± 5.1
100 ± 4.8
100 ± 5.3
1
95 ± 4.9
98 ± 5.0
99 ± 4.7
5
68 ± 6.2
75 ± 5.5
80 ± 6.1
10
48 ± 5.8
55 ± 6.0
62 ± 5.9
25
22 ± 4.5
30 ± 4.9
38 ± 5.2
50
10 ± 3.1
15 ± 3.8
20 ± 4.1
Experimental Protocols
Materials and Reagents
Cancer cell lines (e.g., A549, MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
DS01080522 (powder)
Dimethyl sulfoxide (DMSO), sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Phosphate-Buffered Saline (PBS), sterile
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
96-well flat-bottom cell culture plates
Multichannel pipette
Microplate reader (capable of measuring absorbance at 570 nm)
Humidified incubator (37°C, 5% CO2)
Preparation of DS01080522 Stock Solution
Prepare a 10 mM stock solution of DS01080522 by dissolving the required amount of powder in sterile DMSO.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C.
Cell Viability Assay Protocol (MTT)
Cell Seeding:
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of DS01080522 from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
Include a vehicle control group treated with the same concentration of DMSO as the highest DS01080522 concentration.
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DS01080522 or the vehicle control.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition:
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Plot the percentage of cell viability against the concentration of DS01080522 to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: Inhibition of the cAMP/PKA signaling pathway by DS01080522.
Application
Application Notes and Protocols for In Vivo Administration of a Novel Kinase Inhibitor in Tumor Models
Disclaimer: The following application note and protocol have been generated based on established methodologies for in vivo studies of small molecule inhibitors in oncology. As of the last update, no specific public data...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following application note and protocol have been generated based on established methodologies for in vivo studies of small molecule inhibitors in oncology. As of the last update, no specific public data was available for a compound designated "DS01080522". Therefore, the data, signaling pathways, and specific parameters presented herein are representative examples and should be replaced with compound-specific information when available.
Introduction
DS01080522 is a potent and selective small molecule inhibitor targeting a key signaling pathway implicated in tumor proliferation and survival. These application notes provide an overview of its preclinical anti-tumor activity in vivo and detailed protocols for its administration in xenograft tumor models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology studies.
Mechanism of Action & Signaling Pathway
DS01080522 is hypothesized to inhibit the activity of a critical downstream effector in the oncogenic signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells. The diagram below illustrates the putative signaling pathway and the point of intervention by DS01080522.
Caption: Putative signaling pathway inhibited by DS01080522.
Data Presentation
Table 1: In Vivo Efficacy of DS01080522 in Xenograft Models
Xenograft Model
Treatment Group
Dose (mg/kg)
Dosing Schedule
TGI (%)*
Final Tumor Volume (mm³) ± SEM
Body Weight Change (%)
NSCLC (NCI-H1975)
Vehicle
-
QD, PO
-
1520 ± 185
+2.5
DS01080522
25
QD, PO
45
836 ± 98
-1.8
DS01080522
50
QD, PO
88
182 ± 45
-4.5
Pancreatic (MiaPaCa-2)
Vehicle
-
BID, IP
-
1850 ± 210
+1.5
DS01080522
20
BID, IP
62
703 ± 82
-3.2
DS01080522
40
BID, IP
95
93 ± 33
-6.1
*TGI: Tumor Growth Inhibition
Table 2: Pharmacokinetic Profile of DS01080522 in Nude Mice
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-24h) (ng·h/mL)
Half-life (t½) (h)
Bioavailability (%)
IV
5
1850
0.08
4500
4.2
-
PO
50
2100
2.0
18000
4.8
80
Experimental Protocols
Protocol 1: Xenograft Tumor Model Establishment
Cell Culture: Culture human cancer cells (e.g., NCI-H1975) in the recommended medium until they reach 80-90% confluency.
Cell Harvest: Wash cells with PBS, detach using trypsin, and then neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
Cell Implantation:
Anesthetize 6-8 week old female athymic nude mice.
Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume of PBS and Matrigel (1:1 ratio) into the right flank of each mouse.
Tumor Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
Protocol 2: Formulation and Administration of DS01080522
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
DS01080522 Formulation:
For a 50 mg/kg dose at 10 mL/kg, prepare a 5 mg/mL suspension.
Weigh the required amount of DS01080522 powder.
Add a small amount of vehicle and triturate to form a uniform paste.
Gradually add the remaining vehicle while sonicating or vortexing to ensure a homogenous suspension.
Administration:
Oral Gavage (PO): Administer the formulation using a 20G gavage needle. Ensure the mouse is properly restrained to prevent injury.
Intraperitoneal Injection (IP): Administer the formulation using a 27G needle into the lower right quadrant of the abdomen.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies.
Method
Revolutionizing Fibrolamellar Carcinoma Research: Application of DS01080522 for Studying the DNAJB1-PRKACA Fusion Protein
For Researchers, Scientists, and Drug Development Professionals Introduction Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1] A defining molecular c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1] A defining molecular characteristic of FLC is a chromosomal deletion that results in the formation of a DNAJB1-PRKACA fusion protein.[2] This fusion leads to the constitutive activation of the Protein Kinase A (PKA) catalytic subunit, PRKACA, a key driver of FLC pathogenesis.[3] The aberrant kinase activity of the fusion protein disrupts normal cellular signaling, notably through the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs), leading to transcriptional reprogramming and tumor growth.
This document provides detailed application notes and protocols for utilizing DS01080522, a potent and specific inhibitor of PRKACA, as a critical tool to investigate the function of the DNAJB1-PRKACA fusion protein and to explore potential therapeutic strategies for FLC.
DS01080522: A Potent Inhibitor of PRKACA
DS01080522 has been identified as a highly effective inhibitor of the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[4] Its ability to suppress PRKACA kinase activity and downstream signaling events makes it an invaluable chemical probe for dissecting the molecular mechanisms driven by the DNAJB1-PRKACA fusion. Studies have demonstrated that DS01080522 exhibits anti-tumor activity in a fibrolamellar hepatocellular carcinoma model, underscoring its relevance in FLC research.[4]
Quantitative Data Summary
The following table summarizes the key in vitro potency data for DS01080522.
Signaling Pathway of DNAJB1-PRKACA and the Role of DS01080522
The DNAJB1-PRKACA fusion protein exerts its oncogenic effects through a distinct signaling cascade. The constitutively active PRKACA kinase domain of the fusion protein phosphorylates and inactivates SIKs (Salt-Inducible Kinases). This inhibition of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2, which then translocates to the nucleus and, in complex with CREB and the coactivator p300, drives the expression of genes that promote tumor growth. DS01080522, by directly inhibiting the PRKACA kinase activity, is expected to block this entire downstream signaling pathway.
Figure 1: DNAJB1-PRKACA Signaling Pathway and Inhibition by DS01080522.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of DS01080522 on the DNAJB1-PRKACA fusion protein.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of DS01080522 on the kinase activity of recombinant DNAJB1-PRKACA fusion protein.
Materials:
Recombinant DNAJB1-PRKACA protein
DS01080522
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Prepare a serial dilution of DS01080522 in DMSO, followed by a final dilution in kinase buffer.
In a 96-well plate, add the recombinant DNAJB1-PRKACA protein, the PKA substrate peptide, and the diluted DS01080522 or vehicle control (DMSO).
Pre-incubate the plate at room temperature for 10 minutes.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at 30°C for the time recommended by the kinase assay kit manufacturer.
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
Plot the kinase activity against the concentration of DS01080522 to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of DS01080522 on the phosphorylation of downstream targets of the DNAJB1-PRKACA fusion protein in FLC cell lines.
Materials:
FLC cell line (e.g., patient-derived xenograft cells expressing DNAJB1-PRKACA)
DS01080522
Cell culture medium and supplements
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-phospho-CREB (Ser133), anti-CREB, anti-phospho-SIK (specific isoform), anti-SIK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Western blot imaging system
Procedure:
Seed FLC cells in 6-well plates and allow them to adhere overnight.
Treat the cells with increasing concentrations of DS01080522 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities to determine the dose-dependent effect of DS01080522 on the phosphorylation of CREB and SIKs.
Protocol 3: Cell Viability and Proliferation Assay
Objective: To evaluate the anti-proliferative effect of DS01080522 on FLC cells.
Seed FLC cells in a 96-well plate at a predetermined density.
After 24 hours, treat the cells with a serial dilution of DS01080522.
Incubate the cells for a defined period (e.g., 72 hours).
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
Measure the luminescence using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating DS01080522 in the context of FLC research.
Figure 2: Experimental Workflow for Evaluating DS01080522.
Conclusion
DS01080522 is a powerful research tool for elucidating the molecular consequences of the DNAJB1-PRKACA fusion protein in Fibrolamellar Carcinoma. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound to dissect the oncogenic signaling pathways in FLC and to assess its potential as a therapeutic agent. The targeted inhibition of the constitutively active PKA kinase with DS01080522 represents a promising avenue for the development of novel and much-needed therapies for this devastating disease.
Topic: A Novel Compound (e.g., DS01080522) Not Inhibiting CREB Phosphorylation This guide is intended for researchers, scientists, and drug development professionals who are experiencing a lack of expected inhibition of...
Author: BenchChem Technical Support Team. Date: November 2025
Topic: A Novel Compound (e.g., DS01080522) Not Inhibiting CREB Phosphorylation
This guide is intended for researchers, scientists, and drug development professionals who are experiencing a lack of expected inhibition of CREB phosphorylation when using a novel compound, referred to here as DS01080522. As there is no publicly available information on a compound with the designation DS01080522, this document provides a general troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: We are using compound DS01080522, which is expected to inhibit CREB phosphorylation, but we do not observe any effect. What are the possible reasons?
A1: The lack of inhibitory effect on CREB phosphorylation can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the underlying biological complexity of the CREB signaling pathway. It is crucial to confirm the compound's mechanism of action and ensure its stability and activity in your experimental system.
Q2: What are the key signaling pathways that regulate CREB phosphorylation?
A2: CREB (cAMP response element-binding protein) is a transcription factor activated by phosphorylation at Serine 133. This phosphorylation is a point of convergence for multiple signaling pathways, including:
cAMP/PKA Pathway: Activated by G-protein coupled receptors (GPCRs), leading to the production of cAMP and activation of Protein Kinase A (PKA).
Ca2+/Calmodulin-Dependent Kinase (CaMK) Pathway: Triggered by an influx of intracellular calcium, which activates CaM kinases (e.g., CaMKIV).[1][2]
MAPK/ERK Pathway: Activated by growth factors and mitogens, this pathway involves a cascade of kinases, including Ras, Raf, MEK, and ERK, which can in turn activate kinases that phosphorylate CREB.[1][3]
Due to the convergence of these pathways, inhibiting only one may not be sufficient to reduce overall CREB phosphorylation if other pathways are active.[1][4]
Q3: How can we be sure our experimental assay for CREB phosphorylation is working correctly?
A3: It is essential to include both positive and negative controls in your experiment. A known activator of CREB phosphorylation (e.g., forskolin, which activates the cAMP/PKA pathway) should be used as a positive control to ensure the cells are responsive and the detection method is sensitive. A vehicle control (the solvent used to dissolve your compound) should be used as a negative control to establish a baseline.
Troubleshooting Guide
If you are not observing the expected inhibition of CREB phosphorylation, please follow these troubleshooting steps:
Section 1: Compound-Related Issues
Potential Problem
Possible Cause
Recommended Solution
Compound Inactivity
Degradation during storage or handling.
Verify the compound's stability and recommended storage conditions. Prepare fresh stock solutions.
Incorrect concentration.
Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).
Low cell permeability.
Assess the compound's physicochemical properties. Consider using a different vehicle or formulation to enhance permeability.
Off-Target Effects
The compound may have unknown targets that counteract the intended inhibitory effect.
Review any available data on the compound's selectivity. Consider profiling the compound against a panel of kinases.
Section 2: Experimental Protocol Issues
Potential Problem
Possible Cause
Recommended Solution
Suboptimal Assay Conditions
Incorrect incubation times.
Optimize the pre-incubation time with the inhibitor and the stimulation time with the agonist.
Inappropriate cell density.
Ensure consistent and optimal cell seeding density, as this can affect signaling responses.
Issues with Detection Method (e.g., Western Blot)
Low antibody affinity or specificity.
Use a well-validated antibody specific for phosphorylated CREB (Ser133).
Insufficient protein loading.
Ensure an adequate amount of protein is loaded for detection, especially for low-abundance phosphoproteins.[5]
Inadequate blocking or washing.
Optimize blocking and washing steps to minimize background and non-specific signals.[5]
Experimental Protocols
Western Blotting for Phospho-CREB (Ser133)
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
Visualizations
Caption: Major signaling pathways converging on CREB phosphorylation.
Caption: Troubleshooting workflow for lack of CREB phosphorylation inhibition.
Technical Support Center: Optimizing DS-Hypothetical Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of the novel small molecule inhibitor, DS-Hypothetical.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with DS-Hypothetical, offering step-by-step solutions to ensure reliable and reproducible results.
Issue 1: No observable effect of DS-Hypothetical, even at high concentrations.
If DS-Hypothetical is not producing the expected biological outcome, consider the following troubleshooting steps:
Verify Compound Integrity: Confirm the identity and purity of your DS-Hypothetical stock solution using methods like mass spectrometry or HPLC. The compound may have degraded during storage.
Check Solubility: Visually inspect your stock solution and the final concentration in your media for any precipitation.[1] Poor solubility can lead to a lower effective concentration.
Assess Cell Permeability: If your target is intracellular, evaluate the cell permeability of DS-Hypothetical, as the compound may not be reaching its target inside the cell.[1]
Review Experimental Protocol: Scrutinize your protocol for any potential errors in calculation or assay optimization that could lead to false-negative results.[1]
Consider Compound Instability: Prepare fresh dilutions of DS-Hypothetical from a new aliquot for each experiment, as the compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[1]
Issue 2: Significant off-target effects or unexpected cytotoxicity observed.
Unexplained cytotoxicity or phenotypes not aligned with the expected mechanism of action can confound results.[2] Here are strategies to investigate and mitigate these effects:
Perform a Dose-Response Curve: Test a wide range of DS-Hypothetical concentrations to determine if the toxicity is dose-dependent. Off-target effects often manifest at higher concentrations.[2]
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein or pathway. If the phenotype is replicated, it is more likely to be an on-target effect.[2]
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to DS-Hypothetical. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[2]
Selectivity Profiling: Screen DS-Hypothetical against a panel of related and unrelated targets (e.g., a kinase panel) to identify unintended interactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for DS-Hypothetical in a new cell line?
A1: For a novel compound like DS-Hypothetical, it is advisable to perform a broad dose-response curve. A common starting point is to test a range spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1] If any preliminary screening data is available, it can help in narrowing this initial range.
Q2: What are the critical controls to include when testing DS-Hypothetical?
A2: Including proper controls is essential for accurate interpretation of your results.[1] Key controls include:
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve DS-Hypothetical to account for any solvent-induced effects.
Untreated Control: Cells not exposed to either DS-Hypothetical or the vehicle, providing a baseline for normal cell behavior.[1]
Positive Control: A known inhibitor of the target pathway to ensure the assay is performing as expected.[1]
Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[1]
Q3: How should I prepare and store DS-Hypothetical stock solutions?
A3: Proper handling is crucial for reproducibility.[1]
Solubility: Determine the optimal solvent. If using DMSO, ensure the final concentration in your cell culture media is low (typically <0.5%) to avoid toxicity.[1]
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[1]
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following tables summarize hypothetical data from initial characterization studies of DS-Hypothetical in various cancer cell lines.
Table 1: IC50 Values of DS-Hypothetical in Different Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Breast Cancer
5.2
A549
Lung Cancer
12.8
HCT116
Colon Cancer
8.5
U87 MG
Glioblastoma
25.1
Table 2: Effect of DS-Hypothetical on Target Phosphorylation
Cell Line
Concentration (µM)
Incubation Time (hours)
% Inhibition of Target Phosphorylation
MCF-7
1
24
35
MCF-7
5
24
78
MCF-7
10
24
92
A549
5
24
41
A549
10
24
65
A549
20
24
88
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of DS-Hypothetical in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of DS-Hypothetical for the desired time.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated target to the total target protein.
Visualizations
Caption: Workflow for in vitro evaluation of DS-Hypothetical.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
Caption: Hypothetical signaling pathway targeted by DS-Hypothetical.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DS01080522, a potent and selective inhibitor of the serine/threonine kinase, Kinase X. This g...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DS01080522, a potent and selective inhibitor of the serine/threonine kinase, Kinase X. This guide addresses potential off-target effects in cellular assays and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of DS01080522 and its mechanism of action?
A1: DS01080522 is a small molecule inhibitor that selectively targets the ATP-binding site of Kinase X, a key component of a signaling pathway implicated in cancer cell proliferation. By blocking the kinase activity of Kinase X, DS01080522 is expected to inhibit the phosphorylation of its downstream substrate, Substrate A, leading to a reduction in cell proliferation.
Q2: What are the known off-targets of DS01080522?
A2: While DS01080522 was designed for high selectivity towards Kinase X, in vitro kinase profiling has revealed potential off-target activity against Kinase Y and Kinase Z, which share structural similarities in their ATP-binding pockets.[1] It is crucial to consider these off-target effects when interpreting experimental results.[2]
Q3: Why do the IC50 values for DS01080522 differ between biochemical and cellular assays?
A3: Discrepancies between biochemical and cellular IC50 values are common for kinase inhibitors.[3][4] Several factors can contribute to this, including:
Cell permeability: DS01080522 may have limited ability to cross the cell membrane.[5]
Cellular ATP concentration: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like DS01080522, leading to a higher IC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.[6][7]
Efflux pumps: The compound may be actively transported out of the cell by efflux pumps.[5]
Compound stability: DS01080522 might be unstable in the cell culture medium.[5]
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell proliferation upon treatment with DS01080522.
Possible Cause 1: Insufficient Compound Concentration. The effective concentration of DS01080522 in your cellular system may be too low.
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 10 µM).
Possible Cause 2: Low Target Expression. The cell line you are using may not express sufficient levels of the target protein, Kinase X.
Solution: Confirm the expression of Kinase X in your cell line using Western blotting or qPCR.
Possible Cause 3: Compound Instability. DS01080522 may be degrading in your cell culture medium.
Solution: Prepare fresh stock solutions of DS01080522 for each experiment and minimize the time the compound is in the culture medium before the assay.
Problem 2: I am observing unexpected cellular toxicity at concentrations where on-target effects are expected.
Possible Cause 1: Off-target effects. The observed toxicity may be due to the inhibition of other kinases, such as Kinase Y or Kinase Z, or other unknown off-targets.[8][9]
Solution:
Lower the concentration: Use the lowest effective concentration of DS01080522 that inhibits Kinase X activity to minimize off-target effects.
Use orthogonal approaches: Confirm your findings using a structurally different inhibitor of Kinase X or by using genetic approaches like siRNA or CRISPR to validate that the phenotype is due to the inhibition of Kinase X.[10]
Profile off-target activity: Assess the effect of DS01080522 on the activity of known off-targets (Kinase Y and Kinase Z) in your cellular system.
Possible Cause 2: Non-specific cytotoxicity. The compound may be causing general cellular stress unrelated to its kinase inhibition activity.
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assays to distinguish between specific anti-proliferative effects and general cytotoxicity.[8]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of DS01080522
Kinase
IC50 (nM)
Assay Type
Kinase X (On-Target)
15
Biochemical (Radiometric)
Kinase Y (Off-Target)
350
Biochemical (Radiometric)
Kinase Z (Off-Target)
800
Biochemical (Radiometric)
Table 2: Cellular Activity of DS01080522 in Cancer Cell Line ABC
Assay
Endpoint
IC50 (µM)
Cell Proliferation
Inhibition of cell growth
0.5
p-Substrate A (Cellular Target Engagement)
Inhibition of Substrate A phosphorylation
0.2
Cell Viability (Cytotoxicity)
Reduction in cell viability
>10
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Substrate A
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response range of DS01080522 (e.g., 0.01 µM to 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[8]
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-Substrate A and total Substrate A.
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
Analysis: Quantify the band intensities and normalize the phospho-Substrate A signal to the total Substrate A signal.
Mandatory Visualization
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues when working with DS01080522 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is DS01080522 and why is it prone to precipitation?
DS01080522 is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many small molecules, its solubility in aqueous-based cell culture media can be limited, making it susceptible to precipitation under certain conditions. This can be influenced by factors such as concentration, solvent concentration, temperature, and interactions with media components.
Q2: What are the common causes of DS01080522 precipitation in cell culture media?
Precipitation of DS01080522 can be triggered by several factors:
High Final Concentration: Exceeding the solubility limit of DS01080522 in the final culture medium.
Solvent Shock: Rapid dilution of a concentrated DS01080522 stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.
Low Temperature: Reduced temperatures can decrease the solubility of DS01080522.
Media Composition: Interactions with salts, proteins, and other components in the cell culture medium can lead to the formation of insoluble complexes.
pH shifts: Changes in the pH of the media can alter the ionization state of DS01080522, affecting its solubility.
Evaporation: Loss of water from the culture media can increase the concentration of all components, potentially exceeding the solubility of DS01080522.
Q3: How can I visually identify DS01080522 precipitation?
Precipitation can manifest in several ways:
Visible particles: Small, crystalline, or amorphous particles may be observed floating in the media or settled at the bottom of the culture vessel.
Cloudiness or turbidity: The media may appear hazy or opaque.
A thin film: A film may form on the surface of the media or on the bottom of the culture plate.
Q4: What are the consequences of DS01080522 precipitation in my experiments?
Precipitation of DS01080522 can have significant negative impacts on your experiments:
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and non-reproducible results.
Cellular Stress and Toxicity: Precipitates can cause physical stress to cells and may have cytotoxic effects independent of the compound's pharmacological activity.
Assay Interference: Particulates can interfere with assays, particularly those involving imaging or light scattering.
Troubleshooting Guide: DS01080522 Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with DS01080522.
Initial Troubleshooting Steps
If you observe precipitation, follow these steps to identify the likely cause:
Troubleshooting Flowchart for DS01080522 Precipitation.
Detailed Troubleshooting and Solutions
Potential Cause
Recommended Solution
High Final Concentration of DS01080522
Determine the maximal soluble concentration of DS01080522 in your specific cell culture medium through a solubility test. Perform a dose-response curve to see if a lower, non-precipitating concentration can still achieve the desired biological effect.
High Final Concentration of Organic Solvent (e.g., DMSO)
Ensure the final concentration of the solvent in the culture medium is below the level tolerated by your cell line (typically <0.5% for DMSO). High solvent concentrations can also contribute to precipitation.
Improper Dilution Technique
Avoid adding a small volume of highly concentrated stock solution directly to a large volume of media. Instead, perform serial dilutions or add the stock solution dropwise to the vortexing media to facilitate rapid and uniform mixing.
Low Temperature of Media
Always pre-warm your cell culture media to 37°C before adding the DS01080522 stock solution. Compounds are generally more soluble at physiological temperatures.
Incompatibility with Media Components
Certain salts or proteins in the media may promote precipitation. If possible, test the solubility of DS01080522 in different types of media (e.g., with or without serum, different basal media formulations). In some cases, trace metals like copper, selenium, and magnesium have been identified as the root cause of precipitation.[1][2]
pH of the Media
Check the pH of your media after all supplements are added. If the pH has shifted, it could affect the solubility of DS01080522. Ensure your media is properly buffered.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of DS01080522
This protocol will help you determine the solubility limit of DS01080522 in your specific cell culture medium.
Workflow for Determining Maximum Soluble Concentration.
Methodology:
Prepare Stock Solution: Prepare a 10 mM stock solution of DS01080522 in 100% DMSO.
Serial Dilutions: Create a series of dilutions from the stock solution in DMSO.
Addition to Media: In a multi-well plate, add your cell culture medium. Then, add a small, equal volume of each DS01080522 dilution to the wells to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant and non-toxic.
Incubation: Incubate the plate at 37°C in a cell culture incubator for at least 2 hours.
Observation: Carefully inspect each well for any signs of precipitation using a light microscope.
Determination: The highest concentration that remains clear is the maximum soluble concentration in that specific medium.
Protocol 2: Recommended Method for Preparing DS01080522 Working Solutions
This protocol minimizes the risk of precipitation when preparing your final working concentrations.
Methodology:
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
Prepare Intermediate Dilution: If a high concentration of the stock solution is required, consider making an intermediate dilution in pre-warmed media.
Vortexing Addition: While gently vortexing the pre-warmed media, add the DS01080522 stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to "solvent shock".
Final sterile filtration: If you are preparing a larger batch of media containing DS01080522, sterile filter the final solution through a 0.22 µm filter. This will remove any potential micro-precipitates.
By following these guidelines and protocols, you can significantly reduce the likelihood of DS01080522 precipitation, leading to more accurate and reproducible experimental outcomes.
Technical Support Center: Managing DS01080522-Induced Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize DS01080522-induced toxicity in cell cu...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize DS01080522-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when observing high levels of cytotoxicity with DS01080522?
A1: The initial and most critical step is to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values of DS01080522 in your specific cell line. This will establish a therapeutic window and guide the selection of appropriate concentrations for your experiments. It's also crucial to ensure the solubility and stability of DS01080522 in your culture medium, as precipitation or degradation can contribute to inconsistent results and apparent toxicity.
Q2: My cells are dying even at low concentrations of DS01080522. What could be the reason?
A2: High sensitivity to a compound at low concentrations can be due to several factors:
Target-Specific Toxicity: The intended target of DS01080522 might be critical for cell survival in your chosen cell line.
Off-Target Effects: The compound may be interacting with other cellular components essential for viability.
Metabolic Activation: Your cells might be metabolizing DS01080522 into a more toxic byproduct.
Accumulation: The compound could be accumulating within the cells over time, leading to delayed toxicity.
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain classes of compounds. Consider testing on a panel of cell lines to assess specificity.
Q3: How can I determine the mechanism of cell death induced by DS01080522?
A3: Identifying the cell death pathway is crucial for developing mitigation strategies. You can investigate several key programmed cell death pathways:
Apoptosis: Characterized by caspase activation, cell shrinkage, and formation of apoptotic bodies. Assays include caspase activity assays (e.g., Caspase-3/7, -8, -9), Annexin V/Propidium Iodide (PI) staining, and TUNEL assays.
Necroptosis: A form of programmed necrosis. It can be identified by the phosphorylation of MLKL and RIPK3.[1][2][3] Inhibition of RIPK1 with necrostatin-1 can be used to confirm this pathway.
Ferroptosis: An iron-dependent form of cell death characterized by lipid peroxidation.[4][5][6] Key markers include lipid ROS accumulation, which can be measured with probes like C11-BODIPY, and depletion of glutathione (GSH).
Parthanatos: A PARP-1 dependent cell death pathway.[7] It involves the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria.[7]
Q4: Can the cell culture medium influence the toxicity of DS01080522?
A4: Yes, the composition of the cell culture medium can significantly impact compound stability and cellular responses. Components like cysteine and ferric ammonium citrate have been shown to affect the stability of compounds in solution.[8][9] The presence of antioxidants in the medium could potentially mask or reduce oxidative stress-related toxicity. It is advisable to test the stability and toxicity of DS01080522 in different media formulations if you suspect a medium-related effect.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results
Potential Cause
Troubleshooting Step
Expected Outcome
Compound Precipitation
Visually inspect the culture medium for precipitates after adding DS01080522. Determine the solubility limit in your medium.
A clear solution indicates the compound is fully dissolved. If precipitation occurs, consider using a lower concentration or a different solvent system.
Inconsistent Drug Concentration
Prepare fresh stock solutions of DS01080522 for each experiment. Use calibrated pipettes for accurate dilutions.
Reduced variability between replicate wells and experiments.
Cell Seeding Density
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Consistent cell numbers at the start of the experiment will lead to more reproducible cytotoxicity data.
Edge Effects in Assay Plates
Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation.[10] Fill the outer wells with sterile PBS or medium.
Minimized variability between wells on the same plate.
Issue 2: Unexpected Cell Morphology Changes
Potential Cause
Troubleshooting Step
Expected Outcome
Induction of a Specific Cell Death Pathway
Perform morphological analysis using microscopy (phase-contrast, fluorescence). Look for signs of apoptosis (blebbing, shrinkage), necrosis (swelling, membrane rupture), or autophagy (vacuolization).
Identification of morphological hallmarks can provide initial clues to the mechanism of cell death.
Cytoskeletal Disruption
Stain cells for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies).
Visualization of cytoskeletal rearrangements can indicate a specific mechanism of toxicity.
Mitochondrial Dysfunction
Use mitochondrial-specific dyes (e.g., MitoTracker Red CMXRos, TMRM) to assess mitochondrial morphology and membrane potential.
Changes in mitochondrial structure or potential can point towards mitochondrial-mediated cell death pathways.
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 Values
Objective: To determine the concentration of DS01080522 that inhibits cell proliferation by 50% (IC50) and the concentration that causes 50% cytotoxicity (CC50).
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 2-fold serial dilution of DS01080522 in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).
Treatment: Remove the old medium from the cells and add the prepared drug dilutions.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).
Viability/Cytotoxicity Assay:
For IC50 (Viability): Use a metabolic assay such as MTT or MTS. These assays measure the metabolic activity of viable cells.[11]
For CC50 (Cytotoxicity): Use an assay that measures cell membrane integrity, such as the LDH release assay or a dye exclusion assay (e.g., Trypan Blue, Propidium Iodide).
Data Analysis: Plot the percentage of cell viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 and CC50 values.
Protocol 2: Identification of Cell Death Mechanism using Annexin V/PI Staining
Objective: To differentiate between live, apoptotic, and necrotic cells.
Methodology:
Treatment: Treat cells with DS01080522 at the determined IC50 and 2x IC50 concentrations for the desired time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
Cell Harvesting: Collect both adherent and floating cells.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
Table 1: Hypothetical IC50 and CC50 Values for DS01080522 in Different Cell Lines
Cell Line
IC50 (µM) after 48h
CC50 (µM) after 48h
Therapeutic Index (CC50/IC50)
Cell Line A (Cancer)
1.5
15
10
Cell Line B (Cancer)
5.2
25
4.8
Cell Line C (Normal)
20.8
>50
>2.4
Table 2: Hypothetical Results of Cell Death Mechanism Investigation
Technical Support Center: Troubleshooting Inconsistent Results with DS01080522 in Kinase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals using DS01080522 in kinase assays. It provides troubleshooting advice and frequently asked questions (FAQs) to addr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide is designed for researchers, scientists, and drug development professionals using DS01080522 in kinase assays. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential inconsistencies and ensure robust, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DS01080522 and what is its primary target?
DS01080522 is a potent inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1] It has been shown to inhibit PRKACA kinase activity with an IC50 of 0.8 nM and cyclic AMP-responsive element binding protein (CREB) phosphorylation with an IC50 of 66 nM.[1] Its high potency makes it a valuable tool for studying the role of PRKACA in various signaling pathways, particularly in cancer research.[1]
Q2: What are the most common causes of inconsistent results when using small molecule inhibitors in kinase assays?
Inconsistent results in kinase assays can stem from a variety of factors, which can be broadly categorized as issues with the inhibitor, the assay conditions, or general experimental execution.[2][3]
Inhibitor-Related Issues:
Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations and variable inhibition.
Stability: Degradation of the compound over the course of the experiment can result in a loss of inhibitory activity.
Interference with Assay Technology: The inhibitor itself might interfere with the detection method, for instance, by causing fluorescence quenching in fluorescence-based assays.[2]
Assay Condition-Related Issues:
Suboptimal Reagent Concentrations: Incorrect concentrations of the kinase, substrate, or ATP can lead to high variability.[2][4]
Inappropriate Buffer Composition: The pH, ionic strength, and presence of additives in the buffer can significantly impact both enzyme activity and inhibitor binding.[2]
Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Inconsistent temperatures across the assay plate can be a major source of variability.[4]
Experimental Execution-Related Issues:
Pipetting Inaccuracies: Small errors in pipetting volumes can lead to significant variations in results, especially when working with potent inhibitors like DS01080522.
Inadequate Mixing: Failure to properly mix reagents can result in heterogeneous reaction rates.[4]
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics.[2]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common problem that can mask the true effect of DS01080522.
Potential Cause
Recommended Solution
Pipetting Inaccuracy
Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[3]
Inadequate Mixing
Ensure thorough but gentle mixing of all components after addition. Avoid introducing air bubbles.
Edge Effects
Avoid using the outer wells of the assay plate. If their use is necessary, fill the surrounding wells with buffer or water to minimize evaporation.[2]
Temperature Gradients
Ensure that the entire assay plate is at a uniform and stable temperature during incubation.[2][4]
Issue 2: IC50 Value for DS01080522 is Higher Than Expected
If the calculated IC50 value for DS01080522 is significantly higher than the reported 0.8 nM, it could be due to several factors related to the specific assay conditions.
Potential Cause
Recommended Solution
High ATP Concentration
DS01080522 is likely an ATP-competitive inhibitor. A high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition. Consider performing the assay at an ATP concentration close to the Km value for PRKACA.
Incorrect Buffer Composition
The pH, ionic strength, and presence of additives can influence inhibitor binding.[2] Verify that the buffer conditions are optimal for PRKACA activity and DS01080522 binding.
Degradation of DS01080522
Prepare fresh stock solutions of DS01080522 and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.
High Kinase Concentration
An excessively high concentration of PRKACA may require a higher concentration of DS01080522 for effective inhibition. Optimize the kinase concentration to ensure the assay is in the linear range.
Issue 3: High Background Signal in the Assay
A high background signal can reduce the signal-to-noise ratio, making it difficult to accurately determine the inhibitory effect of DS01080522.
Potential Cause
Recommended Solution
Contaminated Reagents
Use fresh, high-purity reagents.[4] Ensure that buffers and ATP solutions are free from contamination with other kinases or ATPases.
Sub-optimal Reagent Concentrations
Titrate each reagent, including the detection reagents, to determine the optimal concentration that provides a good signal window without increasing the background.[4]
Prolonged Incubation Times
Optimize the incubation times for both the kinase reaction and the signal detection to stay within the linear range and avoid non-enzymatic signal generation.[4]
Assay Plate Autofluorescence/Autoluminescence
Use low-binding, non-autofluorescent plates appropriate for your detection method.
Experimental Protocols
Standard Kinase Assay Protocol for Determining DS01080522 IC50
Reagent Preparation:
Prepare a 10 mM stock solution of DS01080522 in DMSO.
Prepare a serial dilution of DS01080522 in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
Prepare a 2X kinase/substrate solution containing PRKACA and its substrate (e.g., Kemptide) in assay buffer.
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km value for PRKACA.
Assay Procedure:
Add 5 µL of the serially diluted DS01080522 or vehicle (DMSO in buffer) to the wells of a suitable microplate.
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.[2]
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
Incubate for the desired time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
Stop the reaction and detect the signal according to the chosen assay format (e.g., luminescence, fluorescence, or radioactivity).
Data Analysis:
Calculate the percent inhibition for each concentration of DS01080522 relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting common issues in kinase assays.
Caption: Inhibition of the PRKACA signaling pathway by DS01080522.
Technical Support Center: Validating DS01080522 Activity in a New Cell Line
This technical support guide is designed for researchers, scientists, and drug development professionals to validate the activity of the novel small molecule inhibitor, DS01080522, in a new cell line. DS01080522 is a pot...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide is designed for researchers, scientists, and drug development professionals to validate the activity of the novel small molecule inhibitor, DS01080522, in a new cell line. DS01080522 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various diseases, including cancer.[1][2][3][4] This guide provides troubleshooting advice and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DS01080522?
A1: DS01080522 is a small molecule inhibitor that targets the PI3K enzyme, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][4] By inhibiting PI3K, DS01080522 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This, in turn, blocks the downstream activation of Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival.[1][3][4]
Q2: How do I determine the optimal concentration of DS01080522 for my cell line?
A2: The optimal concentration of DS01080522 should be determined empirically for each new cell line. A dose-response experiment using a cell viability assay, such as the MTT or CellTiter-Glo® assay, is recommended.[5][6] This will allow you to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[7] It is advisable to test a range of concentrations spanning several orders of magnitude around the expected IC50.
Q3: How can I confirm that DS01080522 is inhibiting the PI3K pathway in my cells?
A3: The most direct way to confirm pathway inhibition is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of PI3K.[8] A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) upon treatment with DS01080522 would indicate successful target engagement.[9]
Q4: What are the appropriate positive and negative controls for my experiments?
A4: For Western blotting, a known activator of the PI3K pathway (e.g., insulin or IGF-1) can be used as a positive control to ensure the pathway is active in your cell line.[4] An untreated or vehicle-treated (e.g., DMSO) sample serves as a negative control. For cell viability assays, cells treated with the vehicle alone are the negative control, while a known cytotoxic agent can serve as a positive control.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
No effect on cell viability after DS01080522 treatment.
The new cell line may be resistant to PI3K inhibition.
Confirm pathway inhibition by Western blot. If the pathway is not inhibited, the compound may not be cell-permeable in this specific cell line. If the pathway is inhibited but there is no effect on viability, the cell line's survival may not be dependent on the PI3K pathway. Consider investigating alternative pathways.[10][11]
Incorrect dosage or compound degradation.
Verify the concentration of your DS01080522 stock solution. Ensure proper storage conditions to prevent degradation. Perform a dose-response curve to determine the optimal concentration.
Inconsistent results between experiments.
Variations in cell density, passage number, or treatment time.
Standardize your experimental procedures. Use cells within a consistent passage number range. Ensure consistent cell seeding density and treatment durations.
Reagent variability.
Use fresh reagents and ensure proper storage. Qualify new batches of critical reagents, such as antibodies.
High background in Western blots.
Insufficient blocking or washing.
Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of non-fat milk). Increase the number and duration of wash steps.[5]
Primary or secondary antibody concentration is too high.
Optimize antibody concentrations by performing a titration experiment.
Off-target effects observed.
The inhibitor may have activity against other kinases at higher concentrations.
Perform a kinase profiling assay to assess the selectivity of DS01080522. Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.[5][7]
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with DS01080522 at the desired concentrations and time points. Include a vehicle control.
Wash cells with ice-cold PBS and lyse them in lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Prepare protein samples with Laemmli buffer and denature by boiling.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
Wash the membrane again with TBST and detect the signal using an ECL substrate.[5]
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol can be used to confirm the interaction of DS01080522 with its target, PI3K. This requires a modified version of DS01080522 that can be affinity-purified (e.g., biotinylated).
Materials:
Biotinylated DS01080522
Cell culture plates
Lysis buffer (non-denaturing)
Streptavidin-conjugated beads (e.g., agarose or magnetic)
Wash buffer
Elution buffer
SDS-PAGE and Western blotting reagents
Procedure:
Treat cells with biotinylated DS01080522.
Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated DS01080522 and any bound proteins.
Wash the beads several times with wash buffer to remove non-specific binders.
Elute the bound proteins from the beads using an elution buffer.
Analyze the eluate by Western blotting using an antibody against the p110 subunit of PI3K to confirm target engagement.
Data Presentation
Table 1: Effect of DS01080522 on Cell Viability
Cell Line
Treatment
Concentration (µM)
Incubation Time (h)
% Cell Viability (Mean ± SD)
IC50 (µM)
New Cell Line
Vehicle (DMSO)
-
48
100 ± 5.2
DS01080522
0.1
48
85.3 ± 4.1
DS01080522
1
48
52.1 ± 3.7
1.2
DS01080522
10
48
15.8 ± 2.5
Control Cell Line
Vehicle (DMSO)
-
48
100 ± 6.1
DS01080522
1
48
48.9 ± 5.5
0.9
Table 2: Quantification of Western Blot Data
Cell Line
Treatment
p-Akt/Total Akt Ratio
p-S6/Total S6 Ratio
New Cell Line
Vehicle (DMSO)
1.00
1.00
DS01080522 (1 µM)
0.25
0.30
Control Cell Line
Vehicle (DMSO)
1.00
1.00
DS01080522 (1 µM)
0.15
0.20
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of DS01080522.
Caption: A generalized workflow for Western blot analysis.
Technical Support Center: Overcoming Resistance to DS01080522 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to DS01080522,...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to DS01080522, a novel tyrosine kinase inhibitor (TKI) targeting Kinase X (KX) in cancer cells.
FAQs: Understanding DS01080522 Resistance
Q1: What is the mechanism of action of DS01080522?
A1: DS01080522 is a potent, ATP-competitive inhibitor of Kinase X (KX), a receptor tyrosine kinase. In sensitive cancer cells, activating mutations in the KX gene lead to constitutive kinase activity, driving downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival.[1] DS01080522 binds to the ATP-binding pocket of mutant KX, blocking its autophosphorylation and subsequent activation of these oncogenic signaling cascades.
Q2: What are the primary mechanisms of acquired resistance to DS01080522?
A2: Acquired resistance to DS01080522 typically emerges after an initial period of successful treatment. The known mechanisms can be broadly categorized as on-target alterations, activation of bypass pathways, and phenotypic transformation.[2][3][4]
On-Target Resistance: This is most commonly caused by secondary mutations in the KX kinase domain.[2] For instance, the "gatekeeper" mutation, T854M, can sterically hinder the binding of DS01080522 to the ATP pocket. Another mutation, C861S, can disrupt the covalent bond formation required for irreversible inhibition by some TKIs.[2]
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of KX.[3][4][5] A frequent mechanism is the amplification of the MET proto-oncogene, which then drives downstream signaling independently of KX.[4][5] Activation of other receptor tyrosine kinases like HER2 or IGF-1R can also confer resistance.[5][6]
Phenotypic Transformation: In some cases, cancer cells may undergo histological changes, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different cell lineage (e.g., small cell lung cancer), rendering them less dependent on the KX signaling pathway.[2][4]
Q3: What strategies can be employed to overcome DS01080522 resistance?
A3: Overcoming resistance often requires a multi-faceted approach, including combination therapies and the development of next-generation inhibitors.[7][8]
Combination Therapy: Combining DS01080522 with inhibitors of identified bypass pathways is a common strategy. For example, if MET amplification is detected, co-treatment with a MET inhibitor can restore sensitivity.[9][10] Combining DS01080522 with chemotherapy or immunotherapy may also be effective in targeting heterogeneous tumor populations.[7][10][11]
Next-Generation TKIs: Developing new inhibitors that can effectively target specific resistance mutations (e.g., the T854M gatekeeper mutation) is an active area of research.[7]
Targeting Downstream Pathways: Inhibitors of downstream effectors, such as MEK or PI3K/AKT, can be used to block signaling irrespective of the upstream resistance mechanism.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with DS01080522 and resistant cell lines.
Problem
Possible Cause
Suggested Solution
Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).
1. Inconsistent cell seeding density.2. Cells are not in the logarithmic growth phase.3. High passage number of cells leading to genetic drift.4. Compound precipitation in media.5. Edge effects in the microplate.
1. Ensure a homogenous single-cell suspension before seeding; use a multichannel pipette for consistency.2. Use cells that are healthy and actively dividing.3. Use cells with a consistent and low passage number.4. Ensure DS01080522 is fully dissolved in the culture medium; check for precipitates.5. Fill outer wells with sterile media or PBS and do not use them for experimental samples.
DS01080522-resistant cell line grows significantly slower than the parental cell line.
The acquisition of resistance can sometimes come with a fitness cost to the cells.
This is a common observation. Ensure that the resistant phenotype is stable by periodically checking the IC50. If the slow growth confounds experimental results, consider this a characteristic of the resistant model.
No resistant clones emerge after prolonged culture with increasing concentrations of DS01080522.
1. The starting drug concentration is too high, causing excessive cell death.2. The parental cell line is highly sensitive and lacks the intrinsic capacity to develop resistance.3. Insufficient time for resistance to develop.
1. Start with a lower initial drug concentration (e.g., IC20-IC30).2. Consider using a different parental cell line.3. The process of generating resistant lines can take several months; be patient and increase the drug concentration slowly.[1][12]
The resistant phenotype is not stable and is lost after removing DS01080522 from the culture medium.
1. The drug concentration for selection was not maintained for enough passages.2. The resistant cell population is heterogeneous.
1. Continue culturing the cells in the presence of the final drug concentration for at least 2-3 months.2. Consider single-cell cloning to establish a homogenous resistant population.
Western blot shows incomplete inhibition of downstream p-ERK or p-AKT in sensitive cells treated with DS01080522.
1. Suboptimal concentration of DS01080522 used.2. Insufficient duration of treatment.3. Issues with antibody quality or blotting procedure.
1. Perform a dose-response experiment to determine the optimal concentration for pathway inhibition.2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal treatment duration.3. Validate antibodies and optimize the western blotting protocol.
Data Presentation
Table 1: In Vitro Sensitivity of Parental and Resistant Cell Lines to DS01080522
Cell Line
Genetic Background
IC50 of DS01080522 (nM)
Resistance Fold-Change
NCI-H3255KX-mut
KX (L858R activating mutation)
15 ± 2.1
-
NCI-H3255-R1
KX (L858R) / KX (T854M)
1,250 ± 85.3
83.3
NCI-H3255-R2
KX (L858R) / MET amplification
980 ± 67.5
65.3
Table 2: Protein Expression Levels in Parental vs. Resistant Cell Lines
1. Protocol for Generating a DS01080522-Resistant Cell Line
This protocol describes the gradual dose escalation method to develop a drug-resistant cancer cell line.[1][12][13]
Initial Sensitivity Assessment:
Select a parental cancer cell line known to be sensitive to DS01080522 (e.g., NCI-H3255KX-mut).
Determine the initial IC50 value of DS01080522 for the parental cell line using a cell viability assay.[13]
Dose Escalation:
Begin by culturing the parental cells in a medium containing DS01080522 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
Maintain the cells at this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells. This may take several passages.
Once the cells have adapted, increase the concentration of DS01080522 by 1.5- to 2-fold.
Repeat this process of gradual dose escalation. If significant cell death occurs, revert to the previous concentration for a few more passages before attempting to increase it again.
It is advisable to cryopreserve cells at each successful concentration step.
Establishment of a Stable Resistant Line:
Continue this process until the cells can proliferate in a concentration of DS01080522 that is at least 10-fold higher than the initial IC50.
To ensure the stability of the resistant phenotype, continuously culture the cells at this final high concentration for at least 8-10 passages.[12]
Periodically re-evaluate the IC50 to confirm the level of resistance.
2. Protocol for MTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes.[14][15][16][17]
Cell Seeding:
Trypsinize and count cells that are in the logarithmic growth phase.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Drug Treatment:
Prepare serial dilutions of DS01080522 in culture medium at 2x the final desired concentrations.
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 10 µL of the MTT stock solution to each well.
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization and Absorbance Reading:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance from all readings.
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
Plot the results and determine the IC50 value using non-linear regression analysis.
3. Protocol for Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of protein expression and phosphorylation status in key signaling pathways.[18][19][20][21][22]
Cell Lysis and Protein Quantification:
Culture sensitive and resistant cells to about 80-90% confluency. Treat with DS01080522 or vehicle for the desired time.
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Protein Transfer:
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody (e.g., anti-p-KX, anti-total KX, anti-p-AKT, anti-total AKT) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 5-10 minutes each.
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Visualize the protein bands using a chemiluminescence imaging system.
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: The Kinase X (KX) signaling pathway and the inhibitory action of DS01080522.
Caption: Experimental workflow for generating a DS01080522-resistant cell line.
Caption: Major mechanisms of acquired resistance to DS01080522 in cancer cells.
A Comparative Guide to PRKACA Inhibitors: DS01080522 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) inhibitor, DS01080522, with other notable in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) inhibitor, DS01080522, with other notable inhibitors of the same target. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to PRKACA
Protein Kinase A (PKA) is a critical enzyme in cellular signaling, with its catalytic subunit, PRKACA, playing a central role in phosphorylating a multitude of downstream substrates, thereby regulating diverse cellular processes. The dysregulation of PRKACA activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of small molecule inhibitors targeting PRKACA.
Quantitative Comparison of PRKACA Inhibitors
The following table summarizes the in vitro and cellular potency of DS01080522 alongside other well-characterized PRKACA inhibitors, BLU0588 and BLU2864. It is important to note that the data presented is compiled from different sources and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Potency of PRKACA Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of PRKACA activity or downstream target phosphorylation.
Selectivity Profile
The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to undesirable cellular responses. While a comprehensive selectivity panel for DS01080522 is not publicly available, data for BLU0588 and BLU2864 demonstrate their high selectivity for PRKACA over other related kinases.
Table 2: Selectivity of PRKACA Inhibitors against other AGC Family Kinases.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of kinase inhibitors. Both BLU0588 and BLU2864 have demonstrated anti-tumor activity in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma (FLC), a cancer driven by a DNAJB1-PRKACA fusion gene.[3][6] Oral administration of these compounds led to significant tumor growth inhibition.[6][7][8] A study on a novel PRKACA inhibitor, DS89002333, also showed anti-tumor activity in an FLC PDX model.[9] While specific in vivo efficacy data for DS01080522 is not detailed in the available literature, its potent cellular activity suggests potential for in vivo studies.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PRKACA signaling pathway and a general workflow for evaluating PRKACA inhibitors.
Figure 1: Simplified PRKACA Signaling Pathway. Activation of G-protein coupled receptors (GPCRs) leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) by promoting the dissociation of the catalytic subunits (PRKACA) from the regulatory subunits. Active PRKACA then phosphorylates various downstream targets in the cytoplasm and nucleus, including the transcription factor CREB.
Figure 2: General Workflow for PRKACA Inhibitor Evaluation. The process typically starts with a high-throughput biochemical screen, followed by cell-based assays to confirm activity and determine cellular potency. Promising compounds are then profiled for selectivity and evaluated in in vivo models before entering lead optimization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PRKACA inhibitors.
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Reagent Preparation:
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Dilute recombinant human PRKACA enzyme in the reaction buffer.
Prepare a substrate solution containing a specific peptide substrate (e.g., LRRASLG) and ATP in the reaction buffer.
Prepare serial dilutions of the test inhibitor (e.g., DS01080522) in DMSO and then in the reaction buffer.
Assay Procedure:
Add the inhibitor solution to the wells of a 384-well plate.
Add the PRKACA enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding the substrate/ATP solution.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Stop the reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
Measure the luminescence signal using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to no-inhibitor and no-enzyme controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This method detects the levels of phosphorylated CREB (pCREB) in cells treated with a PRKACA inhibitor.
Cell Culture and Treatment:
Plate cells (e.g., NIH/3T3) in culture dishes and grow to a suitable confluency.
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
Pre-treat the cells with various concentrations of the PRKACA inhibitor for a specific duration (e.g., 1-2 hours).
Stimulate the cells with an activator of the cAMP/PKA pathway (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
Protein Extraction:
Wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133).
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Data Analysis:
Quantify the band intensities for pCREB and total CREB using densitometry software.
Calculate the ratio of pCREB to total CREB for each treatment condition.
Determine the IC50 value by plotting the percentage of inhibition of pCREB levels against the inhibitor concentration.
Conclusion
DS01080522 is a highly potent inhibitor of PRKACA with low nanomolar biochemical and cellular activity. When compared to other selective PRKACA inhibitors such as BLU0588 and BLU2864, DS01080522 demonstrates comparable biochemical potency. However, a comprehensive head-to-head comparison of these inhibitors under identical experimental conditions, particularly regarding their kinase selectivity profiles and in vivo efficacy, would be beneficial for a more definitive assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing these and other novel PRKACA inhibitors.
A Comparative Guide to PKA Inhibition: DS01080522 vs. H-89
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the accurate interpretation of experimental results. This guide provides a detail...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of two inhibitors of Protein Kinase A (PKA): the novel compound DS01080522 and the widely used H-89.
This comparison synthesizes available data on their potency, selectivity, and mechanism of action. While a direct head-to-head kinase panel screening of both compounds under identical conditions is not publicly available, this guide presents the existing data to inform experimental design and inhibitor selection.
High potency for PKA. Broad kinase selectivity profile not publicly available.
Known to inhibit other kinases, including ROCKII, MSK1, and S6K1.[2][3]
Potency and Efficacy
DS01080522 has demonstrated high potency in biochemical assays, with a reported IC50 of 0.8 nM for PKA kinase activity.[1] In a cellular context, it effectively inhibits the phosphorylation of the PKA substrate CREB with an IC50 of 66 nM.[1]
H-89 is a well-established PKA inhibitor, though reported potency values vary across studies, with Ki values around 48 nM and IC50 values ranging from approximately 48 nM to 135 nM. It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.
Selectivity Profile
A critical consideration in the use of kinase inhibitors is their selectivity. Off-target effects can lead to misinterpretation of experimental data.
DS01080522: The broader kinase selectivity profile for DS01080522 is not extensively published. Its high potency against PKA suggests a degree of selectivity, but further investigation against a large panel of kinases is needed for a comprehensive understanding of its off-target profile.
H-89: In contrast, H-89 is known to inhibit several other kinases, sometimes with potencies similar to or greater than its inhibition of PKA.[2][3] Studies have shown that H-89 can inhibit ROCKII, MSK1, and S6K1, among others.[2][3] Furthermore, research using PKA-null cell lines has confirmed that H-89 can induce significant changes in the phosphoproteome, indicating PKA-independent effects.[4] This lack of specificity is a significant consideration, and researchers using H-89 should perform appropriate control experiments to account for potential off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PKA signaling pathway and a general workflow for evaluating PKA inhibitors.
Figure 1: PKA Signaling Pathway and Point of Inhibition.
Figure 2: General experimental workflow for PKA inhibitor evaluation.
Experimental Protocols
Detailed protocols for assessing PKA inhibition are crucial for reproducible results. Below are generalized methodologies for key experiments.
PKA Kinase Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of purified PKA and its inhibition.
Objective: To determine the in vitro potency (IC50) of an inhibitor against PKA.
General Procedure:
Reaction Mixture Preparation: A reaction buffer containing purified active PKA enzyme, a specific PKA substrate (e.g., kemptide), and ATP (often radiolabeled [γ-32P]ATP or in a system coupled to a detectable secondary reaction) is prepared.
Inhibitor Addition: Serial dilutions of the test inhibitor (DS01080522 or H-89) are added to the reaction mixture. A control with no inhibitor is included.
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays, detection can be based on luminescence, fluorescence, or colorimetric changes.
Data Analysis: The percentage of PKA activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
CREB Phosphorylation Assay (Cell-Based)
This assay measures the ability of an inhibitor to block PKA activity within a cellular environment by assessing the phosphorylation of a downstream target, CREB.
Objective: To determine the cellular potency (IC50) of an inhibitor.
General Procedure:
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T, PC12) is cultured. The cells are then treated with serial dilutions of the inhibitor for a specific duration.
PKA Activation: The PKA pathway is stimulated using an activator such as forskolin or a cell-permeable cAMP analog (e.g., 8-Br-cAMP) for a short period.
Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated CREB (at Ser133). A primary antibody for total CREB is used as a loading control. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
Signal Detection and Analysis: The signal from the phosphorylated CREB band is detected (e.g., by chemiluminescence) and quantified. The ratio of phosphorylated CREB to total CREB is calculated for each inhibitor concentration. The cellular IC50 is determined from the dose-response curve.
Conclusion and Recommendations
Based on the available data, DS01080522 emerges as a highly potent PKA inhibitor in both biochemical and cellular assays. Its sub-nanomolar biochemical potency is particularly noteworthy.
H-89, while a widely used and effective PKA inhibitor, suffers from a known lack of selectivity. Its off-target effects on other kinases necessitate careful experimental design and data interpretation. When using H-89, it is advisable to:
Use the lowest effective concentration.
Employ additional, structurally distinct PKA inhibitors to confirm findings.
Consider using PKA-null or knockdown/knockout cell lines as negative controls.
For researchers requiring high potency and, presumably, greater selectivity for PKA, DS01080522 represents a promising alternative to H-89 . However, until a comprehensive selectivity profile of DS01080522 is published, it is recommended to validate its on-target effects in any new experimental system.
Ultimately, the choice of inhibitor will depend on the specific experimental context, the need for high selectivity, and the availability of appropriate controls. This guide provides a foundation for making an informed decision to enhance the reliability and accuracy of research into PKA-mediated signaling pathways.
Unveiling the Selectivity Profile of DS01080522: A Guide to Kinase Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of kinase inhibitors, using the potent Protein Kinase A (PKA) inhibitor, DS01080522, as a central example. While specific comprehensive screening data for DS01080522 is not publicly available, this guide will illustrate the expected data formats and the experimental protocols used to generate them.
DS01080522 is a potent inhibitor of the cAMP-activated protein kinase catalytic subunit alpha (PRKACA), a key enzyme in cellular signaling. To evaluate its potential for off-target effects, a thorough assessment of its interaction with a broad panel of kinases is essential. This process, known as kinome profiling, provides a detailed map of a compound's selectivity.
Data Presentation: Quantifying Kinase Interactions
A primary output of kinome profiling is a quantitative measure of the inhibitor's binding affinity or enzymatic inhibition against a large number of kinases. This data is typically presented in a tabular format to facilitate easy comparison of the inhibitor's potency against its intended target versus other kinases.
Table 1: Illustrative Kinome Scan Data for DS01080522
The following table is a hypothetical representation of the kind of data generated from a KINOMEscan™ assay, a widely used platform for kinase profiling. The data is often presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, or as a dissociation constant (Kd).
Kinase Target
Gene Symbol
% Control @ 1 µM
Kd (nM)
Kinase Family
PKAα
PRKACA
0.5
< 10
AGC
PKAβ
PRKACB
2.5
50
AGC
PKG1α
PRKG1
15
250
AGC
ROCK1
ROCK1
30
>1000
AGC
Aurora A
AURKA
85
>10000
Other
CDK2
CDK2
92
>10000
CMGC
EGFR
EGFR
95
>10000
TK
SRC
SRC
98
>10000
TK
PI3Kα
PIK3CA
99
>10000
Atypical
Note: This data is illustrative and does not represent actual experimental results for DS01080522.
The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening methods. The following is a detailed methodology for a typical competition binding assay, such as the KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantitatively measures the binding of a test compound to a panel of kinases.
Kinase Preparation: Human kinases are expressed as fusions with a DNA tag, typically in E. coli or insect cells.
Ligand Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support, such as magnetic beads.
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (DS01080522) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
Washing: Unbound components are removed through a series of wash steps.
Elution and Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase-ligand complex and quantifying the associated DNA tag using quantitative PCR (qPCR).
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). A lower amount of bound kinase indicates stronger binding of the test compound. For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd).
Visualizing Biological Context and Experimental Processes
Signaling Pathway of PRKACA
The primary target of DS01080522, PRKACA, is a central node in the cAMP signaling pathway, which regulates a multitude of cellular processes.
Comparative
Head-to-head comparison of DS01080522 and AT13148
A direct head-to-head comparison between DS01080522 and AT13148 cannot be provided at this time. Following a comprehensive search of scientific literature and public databases, no information was found regarding a compou...
Author: BenchChem Technical Support Team. Date: November 2025
A direct head-to-head comparison between DS01080522 and AT13148 cannot be provided at this time. Following a comprehensive search of scientific literature and public databases, no information was found regarding a compound or product designated as "DS01080522." This suggests that DS01080522 may be an internal company code for a compound not yet disclosed in public forums, a new entity with no published data, or a possible typographical error.
In contrast, substantial information is available for AT13148 , a novel, orally administered multi-AGC kinase inhibitor. What follows is a summary of the available data on AT13148, which may serve as a useful reference for researchers, scientists, and drug development professionals.
AT13148: A Profile of a Dual ROCK-AKT Inhibitor
AT13148 is a clinical-stage compound that potently inhibits both Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase B (AKT), key nodes in cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] Developed through a fragment-based drug design approach, AT13148 was investigated for the treatment of solid tumors.[3]
Mechanism of Action
AT13148 functions as an ATP-competitive inhibitor of multiple kinases within the AGC family, with particularly potent activity against AKT and ROCK.[4] The rationale for dual inhibition was to achieve enhanced anti-proliferative and anti-metastatic effects and potentially overcome resistance mechanisms associated with selective AKT inhibition.[1][3] Preclinical studies demonstrated that AT13148 could block the phosphorylation of downstream substrates of AKT and p70S6K, leading to the induction of apoptosis in cancer cells.[4]
The signaling pathway affected by AT13148 is complex, involving the PI3K/AKT/mTOR and RAS/RAF pathways. A simplified representation of its primary targets is provided below.
Simplified signaling pathway showing the inhibitory action of AT13148 on AKT and ROCK.
Preclinical and Clinical Findings
In preclinical models, AT13148 demonstrated potent pharmacodynamic and antitumor activity.[4] It effectively inhibited the proliferation of various cancer cell lines and showed efficacy in xenograft models of breast, prostate, and uterine tumors.[4] Furthermore, it was shown to block invasion and metastasis in melanoma and pancreatic cancer models.[1][3]
A first-in-human Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of AT13148 in patients with solid tumors.[1][2] The study employed a dose-escalation design and included the analysis of pharmacodynamic markers in patient samples.[2]
Quantitative Data from Clinical Trials
The Phase I study established a maximum tolerated dose (MTD) of 180 mg, administered orally three days a week.[1] The most common treatment-related adverse events are summarized in the table below.
Western Blotting for Phosphoprotein Analysis (Based on Preclinical Studies)
A representative experimental workflow for assessing the pharmacodynamic effects of AT13148 on target engagement is outlined below. This method was used to measure the phosphorylation status of key downstream effectors of the AKT and p70S6K signaling pathways in preclinical models.[4]
A typical experimental workflow for Western blot analysis.
Cell Culture and Treatment: Human cancer cell lines (e.g., U87MG glioblastoma, MES-SA uterine sarcoma) are cultured under standard conditions.[4] Cells are then treated with varying concentrations of AT13148 or a vehicle control for a specified duration (e.g., 1 hour).[4]
Protein Extraction and Quantification: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins of interest (e.g., phospho-AKT (Ser473), phospho-GSK3β, phospho-S6 ribosomal protein) and total protein controls. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Outcome and Conclusion of AT13148 Development
Despite promising preclinical activity, the clinical development of AT13148 was not pursued further.[1][2][3] The decision was based on a narrow therapeutic index and an unfavorable pharmacokinetic profile observed in the Phase I trial.[1][2][3] The dose-limiting toxicities, such as hypotension and headaches, were suggestive of ROCK inhibition, while toxicities typically associated with AKT inhibition, like hyperglycemia and rash, were less prominent.[1]
Confirming the IC50 of DS01080522 in Your Laboratory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for confirming the half-maximal inhibitory concentration (IC50) of DS01080522, a potent inhibitor of Protein Kinase A (PKA),...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the half-maximal inhibitory concentration (IC50) of DS01080522, a potent inhibitor of Protein Kinase A (PKA), also known as PRKACA. We present a comparison with other commercially available PKA inhibitors and provide detailed experimental protocols for both biochemical and cell-based assays to facilitate the validation of its activity in your laboratory.
Comparative Analysis of PKA Inhibitors
DS01080522 demonstrates high potency against PRKACA in both biochemical and cellular assays. To provide context for your experimental results, the following table summarizes the reported IC50 values of DS01080522 and other common PKA inhibitors.
To independently verify the IC50 of DS01080522, we provide two detailed protocols: a biochemical assay to measure direct kinase inhibition and a cell-based assay to assess its effect on a downstream signaling event.
Biochemical Assay: PRKACA Kinase Activity
This protocol is designed to measure the direct inhibition of recombinant PRKACA by DS01080522 and other inhibitors. It is based on a colorimetric ELISA format, which is readily adaptable in most laboratory settings.
Materials:
Recombinant human PRKACA (active)
PKA substrate peptide (e.g., Kemptide)
ATP
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
DS01080522 and other inhibitors of interest
Phospho-specific antibody against the PKA substrate
HRP-conjugated secondary antibody
TMB substrate
Stop solution (e.g., 1 M H2SO4)
96-well microplate (high-binding)
Plate reader
Procedure:
Coat Plate: Dilute the PKA substrate peptide in a suitable coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
Wash: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
Block: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
Wash: Repeat the wash step.
Prepare Inhibitor Dilutions: Prepare a serial dilution of DS01080522 and other inhibitors in kinase buffer. A typical starting concentration is 10 µM with 10-fold serial dilutions. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO).
Kinase Reaction:
Add 50 µL of the diluted inhibitors to the corresponding wells.
Add 25 µL of recombinant PRKACA (diluted in kinase buffer) to each well.
Initiate the reaction by adding 25 µL of ATP (diluted in kinase buffer) to each well. The final ATP concentration should be close to its Km for PRKACA.
Incubate for 30-60 minutes at 30°C.
Wash: Repeat the wash step.
Primary Antibody: Add 100 µL of the phospho-specific substrate antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
Wash: Repeat the wash step.
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
Wash: Repeat the wash step.
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.
Stop Reaction: Add 100 µL of stop solution to each well.
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: CREB Phosphorylation
This protocol uses Western blotting to measure the inhibition of cAMP-response element-binding protein (CREB) phosphorylation at Serine 133, a downstream target of PKA, in cultured cells.
Materials:
Cell line known to respond to PKA activation (e.g., HEK293, PC12)
Cell culture medium and supplements
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
DS01080522 and other inhibitors
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
HRP-conjugated secondary antibody
ECL Western blotting substrate
Imaging system
Procedure:
Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency.
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
Inhibitor Treatment: Pre-treat the cells with various concentrations of DS01080522 or other inhibitors for 1-2 hours. Include a vehicle control.
Stimulation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
Cell Lysis:
Wash the cells once with ice-cold PBS.
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
SDS-PAGE and Western Blotting:
Load equal amounts of protein per lane on an SDS-PAGE gel.
Separate the proteins by electrophoresis.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each treatment condition. Determine the percent inhibition of CREB phosphorylation for each inhibitor concentration relative to the stimulated control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflows for IC50 determination.
Independent Verification of DS01080522 Anti-Tumor Activity: A Comparative Analysis
An extensive search for publicly available data on the anti-tumor activity of a compound designated DS01080522 has yielded no specific results. Scientific and clinical databases do not contain information regarding a sub...
Author: BenchChem Technical Support Team. Date: November 2025
An extensive search for publicly available data on the anti-tumor activity of a compound designated DS01080522 has yielded no specific results. Scientific and clinical databases do not contain information regarding a substance with this identifier in the context of cancer research or therapy. Therefore, a direct comparison with alternative treatments, as requested, cannot be compiled.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a framework for such a comparative analysis, outlining the necessary data points, experimental protocols, and visualizations that would be required for a thorough evaluation of a novel anti-tumor agent. This framework will use hypothetical data for a fictional compound, "Novumumab," to illustrate the expected content and structure.
Comparative Efficacy of Anti-Tumor Agents
A comprehensive comparison of a new therapeutic agent against existing treatments is crucial for determining its potential clinical utility. This typically involves in vitro and in vivo studies assessing the agent's ability to inhibit tumor growth and induce cancer cell death.
Table 1: In Vitro Cytotoxicity (IC50) of Novumumab vs. Standard-of-Care Agents in Various Cancer Cell Lines
Cell Line
Cancer Type
Novumumab (μM)
Doxorubicin (μM)
Paclitaxel (μM)
MCF-7
Breast Cancer
1.2
0.8
0.5
A549
Lung Cancer
2.5
1.5
1.1
HCT116
Colon Cancer
0.9
1.2
0.8
U87 MG
Glioblastoma
3.1
2.2
1.9
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft Model
Treatment Group
Average Tumor Volume (mm³) at Day 21
Tumor Growth Inhibition (%)
MCF-7 (Breast)
Vehicle Control
1500
-
Novumumab (10 mg/kg)
600
60
Doxorubicin (5 mg/kg)
750
50
A549 (Lung)
Vehicle Control
1800
-
Novumumab (10 mg/kg)
810
55
Paclitaxel (10 mg/kg)
900
50
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, U87 MG) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
Compound Treatment: Cells are treated with serial dilutions of Novumumab, Doxorubicin, or Paclitaxel for 72 hours.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
Solubilization: The formazan crystals are dissolved in DMSO.
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Studies
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
Tumor Cell Implantation: 1 x 10^6 human cancer cells (MCF-7 or A549) are subcutaneously injected into the flank of each mouse.
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100 mm³).
Treatment Administration: Mice are randomized into treatment groups (Vehicle Control, Novumumab, Doxorubicin/Paclitaxel) and treated via intravenous injection three times a week for three weeks.
Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
Visual diagrams are critical for understanding the mechanism of action and the experimental design.
Validation
Synergistic effects of DS01080522 with chemotherapy agents
Information regarding the compound "DS01080522" and its synergistic effects with chemotherapy agents is not publicly available. Extensive searches for "DS01080522" have not yielded any specific information about this com...
Author: BenchChem Technical Support Team. Date: November 2025
Information regarding the compound "DS01080522" and its synergistic effects with chemotherapy agents is not publicly available.
Extensive searches for "DS01080522" have not yielded any specific information about this compound, its mechanism of action, or any studies investigating its potential synergistic effects with chemotherapy. This suggests that "DS01080522" may be an internal research code for a compound that has not yet been disclosed in public literature or databases.
Without any available data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult internal documentation or contact the originating institution for information. It is also recommended to verify the compound identifier for any potential typographical errors.
Comparative
Comparative Analysis of DS01080522 and Staurosporine on PKA: A Guide for Researchers
In the landscape of kinase inhibitor research, both DS01080522 and staurosporine have emerged as significant tools for studying the function of Protein Kinase A (PKA). This guide provides a detailed comparative analysis...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of kinase inhibitor research, both DS01080522 and staurosporine have emerged as significant tools for studying the function of Protein Kinase A (PKA). This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, supported by available experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for DS01080522 and staurosporine in relation to PKA inhibition.
Parameter
DS01080522
Staurosporine
Target
Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA)
66 nM (for CREB phosphorylation in NIH/3T3 cells)[1][3]
Not explicitly defined for a specific PKA-dependent cellular event
Known Selectivity
Information not publicly available
Non-selective, inhibits a wide range of protein kinases (~80%)[4][5]
In Vitro PKA Inhibition
DS01080522 demonstrates potent and specific inhibition of the catalytic subunit of PKA (PRKACA) with a reported IC50 value of 0.8 nM[1]. In contrast, staurosporine, a well-known and widely used kinase inhibitor, exhibits a lower potency against PKA with an IC50 of 15 nM[2]. Staurosporine's utility is often hampered by its lack of specificity, as it is known to inhibit a vast array of protein kinases[4][5]. While a comprehensive kinase selectivity profile for DS01080522 is not publicly available, its significantly lower IC50 for PKA suggests a potentially more targeted inhibitory action compared to the broad-spectrum activity of staurosporine.
Cellular Activity
In a cellular context, DS01080522 has been shown to inhibit the phosphorylation of CREB (cAMP response element-binding protein), a downstream target of PKA, with an IC50 of 66 nM in NIH/3T3 cells[1][3]. This demonstrates the cell permeability of DS01080522 and its ability to engage and inhibit PKA in a live-cell environment. While staurosporine is also cell-permeable and known to induce a variety of cellular effects, including apoptosis, its broad target profile makes it challenging to attribute these effects solely to PKA inhibition without further validation.
Experimental Protocols
In Vitro PKA Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro IC50 of an inhibitor against PKA. Specific conditions for DS01080522 and staurosporine may have varied.
Materials:
Recombinant active PKA catalytic subunit
PKA substrate peptide (e.g., Kemptide)
Test inhibitor (DS01080522 or staurosporine)
ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or commercial non-radioactive kinase assay kit)
Procedure:
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), add the recombinant PKA enzyme.
Add the inhibitor dilutions to the respective reaction vessels and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of the PKA substrate peptide and ATP.
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at the controlled temperature.
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
Quantify the amount of phosphorylated substrate using the chosen detection method.
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
Determine the IC50 value by fitting the data to a dose-response curve.
This protocol is based on the limited information available for the determination of the cellular IC50 of DS01080522[1][3].
Cell Line: NIH/3T3 cells
Procedure:
Plate NIH/3T3 cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
Treat the cells with varying concentrations of DS01080522 (e.g., 1-10 µM) for 30 minutes.
Lyse the cells and perform an assay to quantify the levels of phosphorylated CREB (pCREB) and total CREB. This is typically done using an ELISA-based kit or by Western blotting with specific antibodies.
Normalize the pCREB signal to the total CREB signal for each treatment condition.
Calculate the percent inhibition of CREB phosphorylation for each concentration of DS01080522 relative to a vehicle-treated control.
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Visualizations
PKA Signaling Pathway
Caption: Canonical PKA signaling pathway.
Experimental Workflow for In Vitro PKA Inhibition Assay
Caption: Workflow for in vitro PKA inhibition assay.
Logical Comparison of DS01080522 and Staurosporine
Proper Disposal and Safety Protocols for DS01080522, a PRKACA Inhibitor
For Immediate Reference: DS01080522 is a potent inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). Standard laboratory precautions and specific disposal procedures for chemical waste are required. This docum...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Reference: DS01080522 is a potent inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). Standard laboratory precautions and specific disposal procedures for chemical waste are required.
This document provides essential safety, handling, and disposal information for DS01080522, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Quantitative Data
The following table summarizes the key inhibitory concentrations (IC₅₀) for DS01080522, providing a quick reference for its biological activity.
Proper disposal of DS01080522 and its associated waste is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures should be followed.
1. Waste Collection:
Collect all waste containing DS01080522, including unused product, contaminated labware (e.g., pipette tips, tubes), and solutions, in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
Ensure the container is suitable for chemical waste and is kept closed when not in use.[3]
2. Labeling:
Label the hazardous waste container with "Hazardous Waste" and clearly indicate the contents, including the name "DS01080522".
Include the date of waste accumulation.
3. Storage:
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Do not discharge DS01080522 or its solutions down the drain or dispose of it with regular trash.[3]
Adhere to all applicable local, state, and federal regulations for hazardous waste disposal.[3]
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following provides a general methodology for assessing the in-vitro efficacy of DS01080522, based on its known mechanism of action.
Protocol: Inhibition of CREB Phosphorylation in Cell Culture
Objective: To determine the inhibitory effect of DS01080522 on the phosphorylation of cAMP response element-binding protein (CREB) in a cellular context.
Methodology:
Cell Culture: Culture a suitable cell line (e.g., NIH/3T3) in appropriate media and conditions until they reach the desired confluence.
Compound Treatment: Prepare a series of dilutions of DS01080522 (e.g., ranging from 1 µM to 10 µM). Treat the cells with the different concentrations of DS01080522 for a specified period (e.g., 30 minutes).[1]
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and a primary antibody for total CREB as a loading control.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities for p-CREB and total CREB. Normalize the p-CREB signal to the total CREB signal to determine the extent of inhibition at each concentration of DS01080522.
Visualizations
Signaling Pathway of PRKACA Inhibition
The following diagram illustrates the canonical cAMP signaling pathway and the point of inhibition by DS01080522.
Caption: Inhibition of the cAMP/PKA signaling pathway by DS01080522.
Essential Safety and Operational Guide for Handling DS01080522
For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of DS01080522, a potent inhibitor of Protein Kina...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of DS01080522, a potent inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
DS01080522 is a chemical compound intended for research use only. While a comprehensive Safety Data Sheet (SDS) with specific hazard information is not publicly available, general precautions for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
Equipment
Specification
Gloves
Nitrile or other chemical-resistant gloves.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Lab Coat
Standard laboratory coat.
Respiratory Protection
Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions.
Engineering Controls:
Ventilation: Always handle DS01080522 in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a certified chemical fume hood is mandatory.
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Hygiene Practices:
Avoid inhalation, ingestion, and contact with skin and eyes.
Do not eat, drink, or smoke in areas where DS01080522 is handled.
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Operational Plans: Storage and Disposal
Storage:
Store DS01080522 in a tightly sealed container.
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Consult the supplier's product information sheet for specific storage temperature recommendations.
Spill Management:
In case of a spill, evacuate the area and prevent further spread of the material.
Wear appropriate PPE, including respiratory protection if dealing with a powder.
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
For large spills, follow your institution's emergency procedures for hazardous chemical spills.
Disposal:
Dispose of DS01080522 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Do not dispose of down the drain or in regular trash.
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
DS01080522 has been identified as a PRKACA inhibitor with anti-tumor activity, particularly in the context of fibrolamellar hepatocellular carcinoma (FL-HCC) research. The following are generalized protocols based on methodologies commonly used to evaluate such compounds. For specific experimental details, it is imperative to consult the primary research literature, such as the work by Toyota et al. (2022) in Biochemical and Biophysical Research Communications.
In Vitro Kinase Inhibition Assay
This experiment aims to quantify the inhibitory activity of DS01080522 on PRKACA kinase.
Methodology:
Reaction Setup: In a microplate, combine a purified PRKACA enzyme, a suitable kinase substrate (e.g., a fluorescently labeled peptide), and ATP.
Inhibitor Addition: Add varying concentrations of DS01080522 to the wells. Include appropriate controls (no inhibitor and no enzyme).
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the substrate used (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of DS01080522 and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
CREB Phosphorylation Western Blot
This protocol assesses the effect of DS01080522 on the phosphorylation of CREB, a downstream target of PRKACA, in a cellular context.
Methodology:
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line) to an appropriate confluency. Treat the cells with varying concentrations of DS01080522 for a specified duration.
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting:
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities for p-CREB and normalize to a loading control (e.g., total CREB or a housekeeping protein like β-actin or GAPDH) to determine the effect of DS01080522 on CREB phosphorylation.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This experiment evaluates the anti-tumor activity of DS01080522 in a living organism.
Methodology:
PDX Model Establishment:
Surgically obtain fresh tumor tissue from a patient (e.g., with FL-HCC).
Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
Monitor the mice for tumor growth.
Tumor Expansion and Cohort Formation:
Once the initial tumors (P0 generation) reach a specific size, they can be harvested and passaged into new cohorts of mice for expansion.
When tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.
Drug Administration:
Administer DS01080522 to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
Administer a vehicle control to the control group.
Monitoring and Data Collection:
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
Monitor the overall health and well-being of the mice.
Endpoint and Analysis:
At the end of the study (defined by a specific time point or tumor size limit), euthanize the mice and excise the tumors.
Analyze the tumor tissues (e.g., by histology, immunohistochemistry, or western blot) to assess the effect of the treatment on tumor growth and relevant biomarkers.
Visualizations
PRKACA Signaling Pathway
Caption: PRKACA signaling pathway and the inhibitory action of DS01080522.
Experimental Workflow for In Vivo Efficacy Testing
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